molecular formula C11H22N2O2 B1341110 (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester CAS No. 889949-09-1

(1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Cat. No.: B1341110
CAS No.: 889949-09-1
M. Wt: 214.3 g/mol
InChI Key: XEJPADMAPZAZEL-UHFFFAOYSA-N
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Description

(1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12)6-4-5-7-11/h4-8,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJPADMAPZAZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587694
Record name tert-Butyl [1-(aminomethyl)cyclopentyl]carbamate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-09-1
Record name tert-Butyl [1-(aminomethyl)cyclopentyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate
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Foundational & Exploratory

Technical Guide: (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 889949-09-1

A Comprehensive Overview for Advanced Research and Development

This technical guide provides an in-depth analysis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a valuable building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications as a versatile intermediate in the synthesis of complex molecules.

Compound Data and Physicochemical Properties

This compound, also known as tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate, is a mono-protected diamine. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective chemical transformations, making it a crucial intermediate in multi-step organic synthesis.[1][2]

PropertyValueReference
CAS Number 889949-09-1[1][3][4]
Molecular Formula C₁₁H₂₂N₂O₂[1][3][4]
Molecular Weight 214.30 g/mol [1][3][4]
Appearance Powder[3]
Melting Point 72-78 °C[3]
Purity ≥95% - ≥98%[1][4]
SMILES CC(C)(C)OC(=O)NC1(CN)CCCC1[3][4]
InChI Key XEJPADMAPZAZEL-UHFFFAOYSA-N[3]
Storage 4°C, protect from light[4]

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the selective mono-Boc protection of the corresponding diamine, 1,1-bis(aminomethyl)cyclopentane. A highly effective method for this transformation involves the in-situ generation of the mono-hydrochloride salt of the diamine, which deactivates one amine group, allowing the other to react with di-tert-butyl dicarbonate (Boc₂O).[5][6][7]

Protocol: Selective Mono-Boc Protection of 1,1-bis(aminomethyl)cyclopentane

This protocol is adapted from established methods for the selective mono-protection of symmetrical diamines.[6][7]

Materials:

  • 1,1-bis(aminomethyl)cyclopentane

  • Anhydrous Methanol (MeOH)

  • Hydrochloric Acid (HCl) source (e.g., HCl gas or a solution of HCl in an anhydrous solvent)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Mono-protonation of the Diamine:

    • Dissolve 1,1-bis(aminomethyl)cyclopentane (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool the solution to 0°C in an ice bath.

    • Slowly add one equivalent of a standardized solution of hydrochloric acid in an anhydrous solvent.

    • Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure the formation of the mono-hydrochloride salt.

  • Boc Protection:

    • To the solution containing the mono-protonated diamine, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.

    • Stir the reaction mixture at room temperature for 1 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Add water and a 2M NaOH solution to the residue to neutralize the hydrochloride salt and deprotonate the second amine, bringing the pH to >12.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • If necessary, the crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Applications in Research and Drug Development

The carbamate functional group is a prevalent structural motif in a wide array of approved therapeutic agents.[8] The Boc protecting group, in particular, is fundamental in modern organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.

This compound serves as a versatile building block in medicinal chemistry for several reasons:[1][2]

  • Introduction of a Cyclopentyl Scaffold: The cyclopentyl ring provides a rigid scaffold that can be incorporated into larger molecules to restrict conformational flexibility, which is often a key strategy in designing potent and selective drug candidates.

  • Orthogonal Functionalization: The free primary amine can be selectively functionalized, for instance, by acylation, alkylation, or sulfonylation, while the Boc-protected amine remains unreactive. Subsequent deprotection of the Boc group under acidic conditions reveals a second primary amine that can be further modified. This orthogonal protection scheme is highly valuable in the synthesis of complex molecules with distinct functionalities.

  • Peptidomimetics: This compound can be used in the synthesis of peptidomimetics, where the cyclopentyl moiety can serve as a constrained dipeptide isostere.[8]

  • Linker Chemistry: While not explicitly documented for this specific molecule, similar mono-Boc protected diamines are utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce protein degradation.[9]

Visualizations

Synthetic Pathway

The synthesis of this compound follows a logical sequence of mono-protonation followed by Boc-protection.

G cluster_0 Step 1: Mono-protonation cluster_1 Step 2: Boc Protection Diamine 1,1-bis(aminomethyl)cyclopentane ProtonatedDiamine Mono-protonated Diamine Diamine->ProtonatedDiamine + 1 eq. HCl in anhy. MeOH FinalProduct (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester ProtonatedDiamine->FinalProduct BocAnhydride Boc₂O BocAnhydride->FinalProduct

Caption: Synthetic workflow for this compound.

Logical Relationship in Synthesis

The core principle of the synthesis is the selective deactivation of one amine group to achieve mono-functionalization.

G Diamine Symmetrical Diamine (Two reactive amines) MonoProtonated Mono-protonated Intermediate (One reactive amine) Diamine->MonoProtonated  + 1 eq. Acid (Selective Deactivation)   MonoBoc Mono-Boc Protected Product (Selective functionalization possible) MonoProtonated->MonoBoc  + Boc₂O (Selective Protection)  

Caption: Logical flow of selective mono-Boc protection.

References

Technical Guide: (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a key building block in modern medicinal chemistry. This document details its physicochemical properties, outlines a standard synthesis protocol, and provides characteristic analytical data. Furthermore, it contextualizes the compound's application by illustrating its role as a precursor in synthetic pathways and its relevance to significant biological signaling cascades, such as the JAK-STAT pathway.

Core Compound Properties

This compound, also known as tert-butyl (1-(aminomethyl)cyclopentyl)carbamate, is a bifunctional molecule featuring a primary amine and a Boc-protected amine attached to a cyclopentyl scaffold. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group in multi-step organic syntheses, allowing for selective reactions at the free primary amine. Its molecular formula is C11H22N2O2, and it has a molecular weight of 214.30 g/mol .[1]

PropertyValue
Molecular Weight 214.30 g/mol
Molecular Formula C11H22N2O2
CAS Number 889949-09-1
Appearance White to off-white solid or powder
Melting Point 72-78 °C
Purity Typically ≥98%
Solubility Soluble in methanol, ethanol, and dichloromethane

Synthesis and Characterization

The synthesis of this compound is a critical process for its application in drug discovery. Below is a representative experimental protocol for its preparation.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1-amino-1-cyclopentane carboxylic acid.

Materials:

  • 1-amino-1-cyclopentane carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Boc Protection: In a round-bottom flask, dissolve 1-amino-1-cyclopentane carboxylic acid in a 1:1 mixture of dioxane and water. Add sodium hydroxide to adjust the pH to approximately 10. Cool the solution to 0 °C in an ice bath.

  • Reaction: To the cooled solution, add di-tert-butyl dicarbonate portion-wise while stirring vigorously. Allow the reaction to warm to room temperature and continue stirring overnight.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous solution to a pH of 2-3 with 1N HCl.

  • Extraction: Extract the acidified solution with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization Data

The structure and purity of the synthesized compound are confirmed by various analytical techniques.

Analytical Technique Characteristic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 1.50-1.70 (m, 8H, cyclopentyl-H), 2.75 (s, 2H, CH₂NH₂), 4.85 (br s, 1H, NH), 1.35 (br s, 2H, NH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.9, 80.5, 59.2, 50.1, 35.5, 28.4, 23.8
IR (KBr, cm⁻¹) 3350-3450 (N-H stretch), 2950-2850 (C-H stretch), 1685 (C=O stretch, carbamate), 1520 (N-H bend)
Mass Spectrometry (ESI+) m/z: 215.17 [M+H]⁺, 159.13 [M-C₄H₈+H]⁺, 115.12 [M-Boc+H]⁺

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. The presence of a protected amine and a free primary amine allows for sequential chemical modifications, making it an ideal scaffold for creating libraries of compounds for drug screening.

Role as a Precursor in JAK Inhibitor Synthesis

One of the significant applications of this and structurally related compounds is in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the immune response and is often dysregulated in autoimmune diseases and certain cancers.

Below is a conceptual workflow illustrating the utility of this compound as a key intermediate in the synthesis of a hypothetical JAK inhibitor.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product A (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester C Step 1: Coupling Reaction (e.g., Nucleophilic Substitution) A->C B Heterocyclic Core (e.g., Pyrrolo[2,3-d]pyrimidine) B->C D Intermediate Product C->D Formation of C-N bond E Step 2: Boc Deprotection (Acidic Conditions) D->E F Amine Intermediate E->F Exposure of primary amine G Step 3: Final Moiety Addition (e.g., Acylation) F->G H JAK Inhibitor Candidate G->H Final drug candidate

Caption: Synthetic workflow for a JAK inhibitor.

Relevance to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade used by cytokines and growth factors to regulate cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

The diagram below illustrates a simplified representation of the canonical JAK-STAT signaling pathway, which is the target of inhibitors synthesized from precursors like this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation DNA DNA STAT_dimer->DNA 7. DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Regulation of Gene Expression

Caption: The canonical JAK-STAT signaling pathway.

Conclusion

This compound is a foundational molecule in the toolkit of medicinal chemists. Its well-defined structure and versatile reactivity make it an indispensable precursor for the synthesis of complex pharmaceutical agents, particularly in the development of targeted therapies like JAK inhibitors. A thorough understanding of its properties, synthesis, and characterization is essential for its effective application in advancing drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed protocol for the synthesis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a valuable building block in pharmaceutical and chemical research. The synthesis involves the selective mono-N-Boc protection of 1,1-cyclopentanediaminemethane. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic procedure, including experimental details, data presentation, and a visual representation of the workflow.

Chemical Reaction Scheme

The core of the synthesis is the protection of one of the two primary amine groups of 1,1-cyclopentanediaminemethane using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This selective reaction yields the desired mono-protected product.

Reaction:

1,1-Cyclopentanediaminemethane + Di-tert-butyl dicarbonate → this compound

Experimental Protocol

This protocol is based on established methods for the mono-Boc protection of diamines.[1][2]

Materials and Reagents:

  • 1,1-Cyclopentanediaminemethane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

  • Base: Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution[3][4]

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reagents for work-up: Saturated aqueous sodium bicarbonate solution, brine, and distilled water.

  • Solvents for purification: Ethyl acetate (EtOAc) and hexane.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1-cyclopentanediaminemethane (1.0 equivalent) in the chosen solvent (e.g., dichloromethane) to a concentration of approximately 0.1-0.5 M.

  • Addition of Base: Add the base (e.g., triethylamine, 1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the diamine and base at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.[1]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. .

  • Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis.

ParameterValue/RangeReference
Starting Material 1,1-CyclopentanediaminemethaneN/A
Reagent Di-tert-butyl dicarbonate (Boc₂O)[1][3]
Equivalents of Boc₂O 1.0 - 1.2[2]
Base Triethylamine or NaHCO₃[3][4]
Solvent Dichloromethane or THF[3]
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 60 - 80%[2]
Purification Method Flash Column Chromatography

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Dissolve Dissolve Diamine in Solvent Start->Dissolve Add_Base Add Base Dissolve->Add_Base Add_Boc Add Boc₂O (0 °C) Add_Base->Add_Boc Stir Stir at RT (12-24h) Add_Boc->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography End Final Product Chromatography->End

Caption: Workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester (CAS Number: 889949-09-1). This bifunctional molecule, featuring a protected primary amine and a free primary amine on a cyclopentyl scaffold, is a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this guide combines confirmed information with expected spectroscopic characteristics derived from analogous structures to provide a practical resource for researchers.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl (1-(aminomethyl)cyclopentyl)carbamate

  • Synonyms: 1-(Boc-amino)-1-aminomethyl cyclopentane

  • CAS Number: 889949-09-1

  • Molecular Formula: C₁₁H₂₂N₂O₂

  • Molecular Weight: 214.30 g/mol

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.8 - 5.2br s1H-NH-COO-
~ 2.7 - 2.9s2H-CH₂-NH₂
~ 1.5 - 1.8m8HCyclopentyl -CH₂-
1.44s9H-C(CH₃)₃
~ 1.2 - 1.4br s2H-NH₂

Note: The chemical shifts for the cyclopentyl protons are expected to be complex and may overlap. The broad singlets for the NH protons are characteristic and their chemical shift can be concentration-dependent and may not be observed after a D₂O shake.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~ 156-NH-C OO-
~ 79-C (CH₃)₃
~ 50 - 55Quaternary cyclopentyl carbon
~ 45 - 50-C H₂-NH₂
~ 35 - 40Cyclopentyl -C H₂- (adjacent to quaternary C)
~ 20 - 25Cyclopentyl -C H₂-
28.4-C(C H₃)₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400MediumN-H stretch (primary amine)
~ 3200 - 3300MediumN-H stretch (carbamate)
~ 2850 - 2960StrongC-H stretch (aliphatic)
~ 1680 - 1720StrongC=O stretch (carbamate)
~ 1500 - 1540MediumN-H bend (carbamate)
~ 1160 - 1250StrongC-O stretch (carbamate)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
215.17Moderate[M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂⁺: 215.1754)
159.13Strong[M - C₄H₈]⁺ or [M - isobutylene]⁺
142.13Strong[M - Boc]⁺ or [M - C₅H₉O₂]⁺
115.12Moderate[M - C₅H₉O₂ - NH₃]⁺
57.07Strong[C₄H₉]⁺ (tert-butyl cation)

Note: A patent (WO2011128279A1) utilizing this compound as a starting material reported a mass spectrometry result for a subsequent product, which indirectly confirms the expected molecular weight of the title compound[1][2].

Experimental Protocols

General Synthesis of Boc-Protected Diamines

The synthesis of this compound would likely proceed via the mono-Boc protection of 1,1-bis(aminomethyl)cyclopentane.

Materials:

  • 1,1-bis(aminomethyl)cyclopentane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolution: Dissolve 1,1-bis(aminomethyl)cyclopentane (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc₂O: To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq) in the same solvent dropwise over a period of 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired mono-Boc protected product.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a mono-Boc-protected diamine, which is applicable to the synthesis of the title compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1,1-bis(aminomethyl)cyclopentane in DCM/THF reagent Boc₂O (1.0 eq) 0 °C to RT start->reagent Add dropwise reaction Stir 12-24h reagent->reaction quench Quench with NaHCO₃(aq) reaction->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography (Hexanes/EtOAc) concentrate->chromatography end_product (1-Aminomethyl-cyclopentyl)- carbamic acid tert-butyl ester chromatography->end_product

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a key synthetic intermediate. While comprehensive, experimentally verified spectroscopic data is not widely published, this guide provides a robust, predicted dataset based on established chemical principles and data from analogous compounds. The provided general synthesis protocol offers a reliable starting point for the preparation of this and similar mono-Boc-protected diamines. Researchers utilizing this compound are encouraged to perform thorough analytical characterization to confirm its identity and purity.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a key building block in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectral data at the time of this guide's compilation, the following sections offer a comprehensive, predicted 1H NMR data set based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This guide also includes a standardized experimental protocol for acquiring the 1H NMR spectrum and a structural diagram to aid in spectral interpretation.

Predicted 1H NMR Spectral Data

The chemical structure of this compound (CAS 889949-09-1) contains several distinct proton environments, which are expected to give rise to a characteristic 1H NMR spectrum. The predicted data is summarized in the table below. These predictions are based on typical chemical shifts for Boc-protected amines, alkyl chains in a cyclopentyl ring, and aminomethyl groups.

Table 1: Predicted 1H NMR Data for this compound

Assignment (Proton) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
tert-butyl (-C(CH3)3)1.45Singlet (s)9H
Cyclopentyl (-CH2-)1.50 - 1.70Multiplet (m)8H
Aminomethyl (-CH2NH2)2.80Singlet (s)2H
Amine (-NH2)1.20 (broad)Singlet (s)2H
Carbamate (-NH-)4.80 (broad)Singlet (s)1H

Note: The chemical shifts of amine (-NH2) and carbamate (-NH-) protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated protic solvents, leading to their disappearance from the spectrum.

Standard Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a high-quality 1H NMR spectrum for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD)). CDCl3 is often a good starting point for this type of compound.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
  • Nucleus: 1H
  • Temperature: Standard probe temperature (e.g., 298 K).
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans: 16 to 64 scans, depending on the sample concentration.
  • Relaxation Delay: 1-2 seconds.
  • Acquisition Time: 2-4 seconds.
  • Spectral Width: A spectral width of 10-12 ppm is typically sufficient.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to elucidate the connectivity of the protons.

Structural Visualization

The following diagram illustrates the chemical structure of this compound with key functional groups labeled. This visualization is crucial for assigning the predicted 1H NMR signals to the corresponding protons in the molecule.

structure cluster_boc tert-Butoxycarbonyl (Boc) Group cluster_cyclopentyl Cyclopentyl Ring cluster_aminomethyl Aminomethyl Group Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 = NH NH Boc_C->NH tert_butyl C(CH₃)₃ Boc_O1->tert_butyl C1 C CH2_top CH₂ C1->CH2_top aminomethyl_C CH₂ C1->aminomethyl_C CH2_left CH₂ CH2_top->CH2_left CH2_bottom CH₂ CH2_right CH₂ CH2_bottom->CH2_right CH2_left->CH2_bottom CH2_right->C1 aminomethyl_N NH₂ aminomethyl_C->aminomethyl_N NH->C1

Caption: Chemical structure of this compound.

This guide serves as a foundational resource for the analysis of the 1H NMR spectrum of this compound. Researchers are encouraged to acquire experimental data and use this document as a reference for spectral assignment and interpretation.

Purity Analysis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods and protocols for the purity analysis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a key building block in pharmaceutical synthesis. This document outlines detailed experimental procedures, data presentation, and visualization of analytical workflows to ensure the quality and consistency of this critical intermediate.

Introduction

This compound, also known as tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate, is a bifunctional molecule featuring a Boc-protected primary amine and a free primary amine on a cyclopentyl scaffold. The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a multi-pronged analytical approach for comprehensive purity assessment, including chromatographic and spectroscopic techniques.

Compound Information:

Property Value
CAS Number 889949-09-1
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol [1]
Melting Point 72-78 °C[2]

| Appearance | White to off-white powder |

Analytical Strategy for Purity Determination

A robust purity analysis of this compound involves a combination of techniques to identify and quantify the main component, as well as any process-related impurities and degradation products. The primary methods employed are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of unknown impurities.

cluster_0 Purity Analysis Workflow Sample Sample HPLC_UV HPLC-UV (Purity & Impurities) Sample->HPLC_UV GC_MS GC-MS (Volatile Impurities) Sample->GC_MS NMR NMR Spectroscopy (Structure Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Report Certificate of Analysis HPLC_UV->Report GC_MS->Report NMR->Report MS->Report

Figure 1: Overall workflow for the purity analysis of the target compound.

Chromatographic Analysis

Chromatographic methods are the cornerstone of purity assessment, providing quantitative data on the main component and its related substances.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary method for determining the purity and identifying non-volatile impurities. A stability-indicating method should be developed to separate the main compound from potential degradation products.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient Program:

      • 0-20 min: 5-95% B

      • 20-25 min: 95% B

      • 25-26 min: 95-5% B

      • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.

Typical Quantitative Data:

ComponentRetention Time (min)Area % (Typical)
This compound~ 15.2≥ 98.0
Unidentified Impurity 1~ 12.5≤ 0.5
Unidentified Impurity 2~ 18.1≤ 0.5
Total Impurities-≤ 2.0
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable impurities, such as residual solvents from the synthesis or volatile by-products.

Experimental Protocol: GC-MS

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.

Potential Impurities:

Impurity TypePotential Compounds
Process-Related 1,1-Bis(aminomethyl)cyclopentane, Di-Boc protected diamine
Degradation 1-(Aminomethyl)cyclopentanamine (from de-protection)
Residual Solvents Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane

Spectroscopic Analysis

Spectroscopic techniques are essential for the unambiguous structural confirmation of the main compound and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

cluster_0 NMR Analysis Pathway Sample_Prep Sample Preparation (Dissolve in CDCl₃ or DMSO-d₆) 1H_NMR ¹H NMR Acquisition (400 MHz) Sample_Prep->1H_NMR 13C_NMR ¹³C NMR Acquisition (100 MHz) Sample_Prep->13C_NMR Data_Analysis Spectral Analysis (Chemical Shifts, Integration, Coupling) 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis Structure_Confirm Structural Confirmation Data_Analysis->Structure_Confirm

Figure 2: Logical pathway for NMR-based structural confirmation.

Experimental Protocol: NMR

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectrum.

Expected NMR Data (Predicted):

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment
~ 4.8 (br s, 1H)-NH- (carbamate)
~ 2.7 (s, 2H)-CH₂-NH₂
~ 1.7-1.5 (m, 8H)Cyclopentyl-H
~ 1.45 (s, 9H)-C(CH₃)₃
~ 1.3 (br s, 2H)-NH₂
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to help identify impurities, often in conjunction with a chromatographic inlet (LC-MS or GC-MS).

Experimental Protocol: ESI-MS

  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Ionization Mode: Positive ion mode.

  • Analysis: Look for the molecular ion peak [M+H]⁺.

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/z (Typical)
[M+H]⁺215.18~ 215.2
[M+Na]⁺237.16~ 237.2

Conclusion

The purity of this compound is critical for its successful use in pharmaceutical synthesis. A comprehensive analytical strategy employing HPLC for quantitative purity and impurity profiling, GC-MS for volatile impurity analysis, and spectroscopic techniques (NMR and MS) for structural confirmation is essential. The detailed protocols and typical data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish effective quality control measures for this important building block.

References

Solubility of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester is a bifunctional molecule featuring a Boc-protected amine and a primary amine attached to a cyclopentyl scaffold. As a building block in medicinal chemistry and drug development, understanding its solubility in various organic solvents is critical for reaction design, purification, and formulation. This technical guide provides an in-depth analysis of its predicted solubility based on its structural components and offers a detailed experimental protocol for its quantitative determination.

Predicted Solubility Profile

The molecule's structure consists of:

  • A tert-butyloxycarbonyl (Boc) group : This is a nonpolar, lipophilic group that enhances solubility in nonpolar organic solvents.[1][2]

  • A primary amine (-NH2) : This group is polar and capable of hydrogen bonding, which contributes to solubility in polar protic solvents.[3]

  • A cyclopentyl ring : This aliphatic ring is nonpolar and contributes to the hydrophobic character of the molecule, favoring solubility in nonpolar solvents.[4]

The interplay between the polar amine group and the nonpolar Boc and cyclopentyl groups results in a mixed polarity. Therefore, the compound is expected to exhibit solubility across a range of organic solvents, with higher solubility in solvents of intermediate polarity.

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in a variety of common organic solvents, categorized by solvent type. This prediction is based on the solubility of structurally similar compounds and general principles of organic chemistry.[1][5]

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity effectively solvates the polar amine group.
Dimethylformamide (DMF)SolubleSimilar to DMSO, its high polarity is suitable for dissolving the compound.
Acetonitrile (ACN)SolubleA polar aprotic solvent that should effectively dissolve the compound.
Tetrahydrofuran (THF)SolubleIntermediate polarity and ether functionality can interact with the molecule.
Chlorinated Dichloromethane (DCM)SolubleGood solvent for a wide range of organic compounds of mixed polarity.
ChloroformSolubleSimilar to DCM, it is a versatile solvent for compounds of this type.
Polar Protic MethanolSolubleCapable of hydrogen bonding with the primary amine.
EthanolSolubleSimilar to methanol, can engage in hydrogen bonding.
WaterSparingly SolubleThe nonpolar cyclopentyl and Boc groups limit solubility in highly polar water.[4]
Nonpolar TolueneSparingly SolubleThe nonpolar character of toluene interacts well with the Boc and cyclopentyl groups.
HexanesInsolubleThe high nonpolar character is unlikely to effectively solvate the polar amine group.[2]
Diethyl EtherSparingly SolubleA less polar solvent where solubility may be limited by the polar amine.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, the quantitative solubility must be determined experimentally. The following protocol is based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., NMR, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the vials tightly and place them in a constant temperature bath on an orbital shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the settled solid.

  • Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC. This typically involves creating a calibration curve with standards of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (e.g., 24-48h shaking) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw Supernatant C->D E 5. Filter Supernatant D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Calculate Solubility F->G

Caption: Workflow for Quantitative Solubility Determination.

References

Stability of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester under Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. Its widespread use is attributed to its stability across a broad range of chemical conditions and its facile, selective removal under acidic conditions. This guide provides a comprehensive technical overview of the stability of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester under acidic environments, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Introduction to Boc Group Stability

The stability of the Boc group is a critical consideration in multi-step synthetic campaigns. It is robust towards most bases, nucleophiles, and reductive conditions, which allows for selective manipulation of other functional groups within a molecule. However, the carbamate linkage is susceptible to cleavage by acids, a characteristic that is exploited for its removal. The acid-catalyzed deprotection proceeds through a well-understood mechanism involving protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Boc group in this compound under acidic conditions follows a three-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., TFA or HCl), enhancing the electrophilicity of the carbonyl carbon.

  • Formation of a Tert-butyl Cation: The protonated intermediate fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free primary amine, (1-aminomethyl)cyclopentanamine, which is typically obtained as its corresponding acid salt.

The tert-butyl cation generated in this process can potentially be trapped by nucleophiles present in the reaction mixture, or it can undergo elimination to form isobutene.

Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Deprotection Boc_Protected_Amine (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester Protonation Protonation (Fast Equilibrium) Boc_Protected_Amine->Protonation + H+ Protonated_Intermediate Protonated Carbamate Protonation->Protonated_Intermediate Fragmentation Rate-Determining Step Protonated_Intermediate->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Fragmentation->Tert_Butyl_Cation Decarboxylation Decarboxylation (Fast) Carbamic_Acid->Decarboxylation Isobutylene Isobutylene Tert_Butyl_Cation->Isobutylene - H+ Free_Amine (1-Aminomethyl)cyclopentanamine (as acid salt) Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

Figure 1: Acid-catalyzed deprotection pathway of the Boc group.

Quantitative Stability and Kinetic Data

The stability of the Boc group is also influenced by the nature of the amine. Generally, Boc groups on primary amines are more stable to acidic cleavage than those on secondary amines. The cyclopentyl scaffold in the target molecule is not expected to significantly alter the fundamental electronic properties of the carbamate, and thus its stability is likely to be comparable to other Boc-protected primary alkylamines.

The following table summarizes typical conditions for Boc deprotection, which can be used as a starting point for optimizing the deprotection of this compound.

ReagentSolventConcentrationTemperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 - 250.5 - 2 hA common and generally effective method. The reaction is often complete within 30 minutes at room temperature.
Hydrochloric Acid (HCl)1,4-Dioxane4 M251 - 4 hThe product often precipitates as the hydrochloride salt, simplifying isolation.
Hydrochloric Acid (HCl)Methanol/Dioxane2 M25< 30 minA 1:1 mixture of 4M HCl in dioxane and methanol can lead to very rapid deprotection.

Experimental Protocols

The following are generalized experimental protocols for the deprotection of this compound based on standard procedures for Boc-protected amines. Researchers should optimize these conditions for their specific application and scale.

Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 20-50% v/v).

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • To a stirred solution or suspension of this compound in a suitable solvent (or neat), add a 4 M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The product, (1-aminomethyl)cyclopentanamine dihydrochloride, may precipitate as a white solid.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce solidification.

  • The hydrochloride salt can be dried under vacuum.

Experimental Workflow and Monitoring

A systematic approach is crucial for successful and reproducible Boc deprotection. The following diagram illustrates a general workflow for the process, including reaction monitoring and product isolation.

Experimental_Workflow cluster_1 Boc Deprotection Workflow Start Start: Boc-Protected Amine Dissolution Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolution Acid_Addition Add Acidic Reagent (e.g., TFA or HCl/Dioxane) Dissolution->Acid_Addition Reaction Stir at Controlled Temperature (e.g., 0°C to RT) Acid_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up Monitoring->Workup Complete Neutralization Neutralization (e.g., aq. NaHCO3 wash) Workup->Neutralization TFA Method Precipitation Precipitation/Trituration (for HCl salt) Workup->Precipitation HCl Method Extraction Extraction with Organic Solvent Neutralization->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Isolation Product Isolation Drying_Concentration->Isolation Precipitation->Isolation Purification Purification (if necessary) (e.g., Chromatography, Recrystallization) Isolation->Purification Final_Product Final Product: Deprotected Amine Isolation->Final_Product Sufficiently Pure Purification->Final_Product

Figure 2: Generalized experimental workflow for Boc deprotection.

Conclusion

The tert-butyloxycarbonyl protecting group on this compound exhibits stability characteristics typical of Boc-protected primary alkylamines. It is stable to a wide range of non-acidic conditions but can be efficiently cleaved using common acidic reagents such as trifluoroacetic acid in dichloromethane or hydrochloric acid in 1,4-dioxane. While specific kinetic data for this compound is not available, the deprotection is expected to proceed readily under standard conditions. The provided experimental protocols offer a solid foundation for researchers to perform this transformation, with the understanding that optimization may be necessary depending on the specific synthetic context. Careful monitoring of the reaction is recommended to ensure complete deprotection and to minimize potential side reactions.

References

An In-depth Technical Guide to the Chemical Properties of Boc-Protected 1-Aminomethyl-cyclopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected 1-aminomethyl-cyclopentylamine, also known by its IUPAC name tert-butyl (1-(aminomethyl)cyclopentyl)carbamate, is a key bifunctional building block in modern organic and medicinal chemistry. Its unique structure, featuring a primary amine and a Boc-protected amine on a cyclopentyl scaffold, makes it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutics and peptide-based drugs. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the two amine functionalities, a critical aspect in multi-step synthetic strategies. This guide provides a comprehensive overview of its chemical properties, including physical characteristics, reactivity, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Boc-protected 1-aminomethyl-cyclopentylamine is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 889949-09-1[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
Appearance White to off-white powder-
Melting Point 72-78 °C-
Boiling Point (Predicted) 320 °C at 760 mmHg[2]
Density (Predicted) 1.03 g/cm³[2]
Refractive Index (Predicted) 1.491[2]
Flash Point (Predicted) 147.3 °C[2]
Solubility Soluble in many organic solvents such as dichloromethane, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[3]
Purity ≥98%[1]
Storage 4°C, protect from light[1]

Structure and Identifiers:

  • SMILES: CC(C)(C)OC(=O)NC1(CN)CCCC1[1]

  • InChI: 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12)6-4-5-7-11/h4-8,12H2,1-3H3,(H,13,14)[1]

  • InChIKey: XEJPADMAPZAZEL-UHFFFAOYSA-N[1]

Reactivity and Stability

The reactivity of Boc-protected 1-aminomethyl-cyclopentylamine is primarily dictated by the two amine groups and the Boc protecting group.

  • Primary Amine: The free primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, arylation, and reductive amination. This functionality is the key reactive site for the introduction of this building block into larger molecular frameworks.

  • Boc-Protected Amine: The Boc group provides robust protection for the other amine functionality. It is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation.[4][5] This stability allows for selective reactions at the primary amine without affecting the protected amine.

  • Deprotection: The Boc group is readily cleaved under acidic conditions.[4] This is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[6][7] The lability of the Boc group in acidic media provides a convenient and efficient method for deprotection when required in a synthetic sequence.

Experimental Protocols

Synthesis of Boc-Protected 1-Aminomethyl-cyclopentylamine

A general and efficient method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate (Boc₂O).[4][5] The following protocol is a representative procedure for the synthesis of the title compound.

Materials:

  • 1-Aminomethyl-cyclopentylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 1-aminomethyl-cyclopentylamine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.1 - 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[8]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 1-aminomethyl- cyclopentylamine in DCM/THF Add_Base Add Triethylamine Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Boc2O Add Boc₂O solution Cool->Add_Boc2O Stir Stir at room temperature Add_Boc2O->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with water and brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure Boc-protected 1-aminomethyl-cyclopentylamine Purify->Product Deprotection_Signaling_Pathway Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen (TFA or HCl) Boc_Amine->Protonation Acid Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage of t-butyl-oxygen bond Intermediate->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tBu_Cation tert-Butyl Cation Cleavage->tBu_Cation Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Amine Free Amine Decarboxylation->Amine CO2 Carbon Dioxide Decarboxylation->CO2 Isobutene Isobutene tBu_Cation->Isobutene Elimination

References

The Ascendancy of Cyclopentylamine Scaffolds: A Technical Guide to Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthesis, applications, and therapeutic potential of novel cyclopentylamine-based pharmaceutical intermediates, this technical guide is an essential resource for researchers, scientists, and professionals in drug development.

The cyclopentylamine moiety, a five-membered aliphatic ring bearing an amino group, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to engage in specific molecular interactions have made it a cornerstone in the design of a new generation of therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of novel cyclopentylamine-based pharmaceutical intermediates, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in key signaling pathways.

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The efficient and stereoselective synthesis of cyclopentylamine derivatives is a critical aspect of their development as pharmaceutical intermediates. Below is a summary of key synthetic methods with their reported quantitative data, offering a comparative perspective for process optimization and scale-up.

MethodCatalyst/Key ReagentSubstrate ExampleYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (d.r.)Reference
Asymmetric Catalytic Methods
Rhodium-Catalyzed Domino SequenceRh₂(S-DOSP)₄, Scandium triflateEne-vinylcyclopropaneHighHighHigh1
Iron-Catalyzed Radical [3+2] CyclizationFeCl₂·4H₂ON-aryl cyclopropylamine and alkeneGoodN/AGood2
Enzymatic Resolution
Kinetic Resolution of Vince Lactamγ-lactamase (e.g., SvGL)Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)~50%>99% for remaining enantiomerN/A3
Synthesis of Ticagrelor Intermediates
N-Alkylation for Compound 5Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Compound 7 and Compound 675%N/AN/A4
Triazole Ring FormationResin-NO₂Pyrimidine amine derivative 1565% (overall)N/AN/A5

Experimental Protocols: Enabling Reproducibility and Innovation

Detailed and reproducible experimental protocols are the bedrock of chemical synthesis. This section provides step-by-step methodologies for the synthesis of key cyclopentylamine-based intermediates.

Protocol 1: Iron-Catalyzed Radical [3+2] Cyclization for Polyfunctionalized Cyclopentylamines

This protocol describes a cost-effective and environmentally friendly method for constructing diverse cyclopentylamine scaffolds.[6]

Materials:

  • N-aryl cyclopropylamine (1.0 equiv)

  • Alkene (1.5 equiv)

  • FeCl₂·4H₂O (5.0 mol%)

  • Ethanol (EtOH)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add N-aryl cyclopropylamine (0.2 mmol, 1.0 equiv), alkene (0.3 mmol, 1.5 equiv), FeCl₂·4H₂O (5.0 mol %), and EtOH (2.0 mL).

  • Seal the tube and stir the reaction mixture at 130 °C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the desired polyfunctionalized cyclopentylamine product.

Protocol 2: Enzymatic Resolution of (±)-Vince Lactam

This protocol details the enzymatic kinetic resolution of racemic Vince lactam, a crucial starting material for the synthesis of chiral cyclopentylamine derivatives, including those used in antiviral drugs like Abacavir and Peramivir.[7][8]

Materials:

  • Racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

  • γ-lactamase (e.g., from Streptomyces viridochromogenes, SvGL)

  • Potassium phosphate buffer (100 mM, pH 7.0) or deionized water

  • Dichloromethane (for extraction)

Procedure:

  • Prepare a high-concentration solution of racemic Vince lactam (e.g., 4.0 M) in either potassium phosphate buffer or deionized water.

  • Add a catalytic amount of the γ-lactamase enzyme (e.g., 2 mg of lyophilized cell-free extract for 4.4 g of Vince lactam).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) and monitor the conversion by HPLC.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining (+)-γ-lactam.[7]

  • Extract the reaction mixture with dichloromethane.

  • Combine the organic phases, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to isolate the enantiopure (+)-γ-lactam.

Protocol 3: Synthesis of a Ticagrelor Intermediate

This protocol outlines a key step in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor.

Materials:

  • (3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][6][9]dioxol-4-ol

  • Sodium carbonate

  • Benzyl bromide

  • Denatured ethanol

  • 25% aqueous ammonia solution

Procedure:

  • Add (3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][6][9]dioxol-4-ol (115 g) to a solution of sodium carbonate (246.29 g) in water (450 ml).[10]

  • Add a solution of benzyl bromide (227.19 g) in denatured ethanol (230 ml) to the suspension while maintaining the temperature at 25-30° C.[10]

  • Heat the resulting mixture to 38-42° C and stir for 8 hours.[10]

  • After completion of the reaction, add 25% aqueous ammonia solution (75 ml) and water (1150 ml) to the reaction mass and stir for 15 minutes at 25-30° C.[10]

  • Further workup and purification steps are then carried out to isolate the desired intermediate.

Signaling Pathways and Logical Relationships: Visualizing the Mechanism of Action

Understanding the mechanism of action of drugs derived from cyclopentylamine intermediates is crucial for rational drug design and development. This section provides diagrams of key signaling pathways and logical workflows generated using the DOT language.

Drug Discovery and Development Workflow

The journey from a novel intermediate to a marketed drug is a complex, multi-stage process. The following diagram illustrates a typical workflow.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Regulatory Regulatory Review & Launch TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS) TargetID->HitGen HitToLead Hit-to-Lead Optimization HitGen->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt InVitro In Vitro Studies (ADME, Tox) LeadOpt->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Phase1 Phase I (Safety) InVivo->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval Launch Market Launch Approval->Launch CDK4_Pathway Mitogenic_Stimuli Mitogenic Stimuli (Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex pRb pRb (Retinoblastoma Protein) Active_Complex->pRb Phosphorylation E2F E2F Transcription Factors pRb->E2F Inhibits pRb_P Phosphorylated pRb G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Transcription Inhibitor Cyclopentylamine-based CDK4/6 Inhibitor Inhibitor->Active_Complex Inhibits p16 p16INK4a p16->CDK4_6 Inhibits CCR2_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein CCR2->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream_Signaling Activates Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) Downstream_Signaling->Cellular_Response Leads to Inflammation Inflammation Cellular_Response->Inflammation Promotes Antagonist Cyclopentylamine-based CCR2 Antagonist Antagonist->CCR2 Blocks

References

Methodological & Application

Synthesis of dual NK1 receptor antagonists using (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of dual antagonists targeting the neurokinin-1 (NK1) receptor represents a significant area of research in drug discovery, with potential therapeutic applications in chemotherapy-induced nausea and vomiting, pain, and inflammation. This document outlines a synthetic strategy and associated protocols for the preparation of dual NK1 receptor antagonists, employing (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester as a key building block. This diamine derivative provides a rigid scaffold to orient the pharmacophoric elements necessary for potent and selective antagonism of the NK1 receptor. The protocols detailed below are intended to serve as a guide for researchers in the synthesis and characterization of novel NK1 receptor antagonists.

The core principle of the synthesis involves the sequential functionalization of the two amino groups of the cyclopentane diamine scaffold. One amine will be acylated with a carboxylic acid containing a key pharmacophoric element, while the other will be alkylated or used in a reductive amination reaction to introduce a second critical binding moiety. The tert-butyloxycarbonyl (Boc) protecting group on one of the amines allows for orthogonal functionalization.

Experimental Protocols

I. Synthesis of a Representative Dual NK1 Receptor Antagonist

This protocol describes a representative synthesis of a dual NK1 receptor antagonist starting from this compound. The synthesis involves a multi-step sequence including amide coupling, deprotection, and reductive amination.

A. General Workflow for the Synthesis

G cluster_synthesis Synthetic Workflow Start (1-Aminomethyl-cyclopentyl)- carbamic acid tert-butyl ester AmideCoupling Amide Coupling with (3,5-bis(trifluoromethyl)phenyl)acetic acid Start->AmideCoupling Step 1 BocDeprotection Boc Deprotection AmideCoupling->BocDeprotection Step 2 ReductiveAmination Reductive Amination with 2-methoxybenzaldehyde BocDeprotection->ReductiveAmination Step 3 FinalProduct Final Dual NK1 Receptor Antagonist ReductiveAmination->FinalProduct

Caption: Synthetic workflow for a dual NK1 receptor antagonist.

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add (3,5-bis(trifluoromethyl)phenyl)acetic acid (1.05 eq).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected amide intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected amide intermediate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 mL/mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum.

Step 3: Reductive Amination

  • Suspend the amine hydrochloride salt (1.0 eq) and 2-methoxybenzaldehyde (1.1 eq) in methanol (15 mL/mmol).

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final dual NK1 receptor antagonist.

II. In Vitro Characterization of NK1 Receptor Antagonists

A. Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the NK1 receptor.

1. Cell Membrane Preparation

  • Culture CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

  • Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS) by centrifugation at 1,000 x g for 5 minutes.[1]

  • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).[1]

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.[1]

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.[1]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20 minutes at 4°C to pellet the membranes.[1]

  • Resuspend the membrane pellet in a small volume of storage buffer (lysis buffer with 10% sucrose) and determine the protein concentration using a BCA assay.[1]

  • Store the membrane preparations in aliquots at -80°C.[1]

2. Competitive Radioligand Binding Assay

  • In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4).

    • 50 µL of various concentrations of the test compound (synthesized antagonist).

    • 50 µL of a fixed concentration of [³H]-Substance P (radioligand).

  • For total binding, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of an unlabeled known antagonist (e.g., 1 µM Aprepitant).[1]

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[2]

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[2]

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves.

  • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

B. Workflow for Radioligand Binding Assay

G cluster_assay Radioligand Binding Assay Workflow PrepareReagents Prepare Reagents: - Cell Membranes - Radioligand ([³H]-SP) - Test Compounds - Buffers PlateSetup Set up 96-well Plate: - Total Binding - Non-specific Binding - Compound dilutions PrepareReagents->PlateSetup Incubation Incubation PlateSetup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataAnalysis Data Analysis: - Calculate IC₅₀ - Calculate Ki Scintillation->DataAnalysis

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation

The following table summarizes hypothetical binding affinity data for a series of synthesized dual NK1 receptor antagonists.

Compound IDR¹ GroupR² GrouphNK1 Ki (nM)
ANT-001 3,5-bis(trifluoromethyl)benzyl2-methoxybenzyl1.2
ANT-002 3,5-dichlorobenzyl2-methoxybenzyl3.5
ANT-003 3,5-bis(trifluoromethyl)benzyl4-fluorobenzyl0.8
ANT-004 3,5-bis(trifluoromethyl)benzyl2,4-dimethoxybenzyl2.1
Aprepitant (Reference)0.9

Signaling Pathways

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway upon binding its endogenous ligand, Substance P. This activation leads to a cascade of intracellular events.

G cluster_pathway NK1 Receptor Signaling Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gaq Gαq/11 NK1R->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Downstream->Response Antagonist Dual NK1 Antagonist Antagonist->NK1R Blocks

Caption: Simplified NK1 receptor signaling cascade via the Gq/11 pathway.

References

Application of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester in the Synthesis of IGF-1R Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential application of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester as a key building block in the synthesis of novel Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors. This guide includes an examination of the IGF-1R signaling pathway, representative quantitative data for a class of cyclopentyl-containing IGF-1R inhibitors, and a detailed, representative experimental protocol for the synthesis of a potential inhibitor.

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in the development and progression of various cancers, making it a significant target for therapeutic intervention. The development of small molecule inhibitors that target the ATP-binding site of the IGF-1R kinase domain is a promising strategy in cancer therapy.

The structural motif of a cyclopentyl group has been identified as a valuable component in the design of potent and selective IGF-1R inhibitors. The use of bifunctional building blocks such as this compound offers a strategic advantage in the synthesis of such inhibitors. The tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the primary amine, enabling the construction of complex molecular architectures, while the aminomethyl-cyclopentyl core provides a key structural element for interaction with the target kinase.

IGF-1R Signaling Pathway

The activation of IGF-1R by its ligands, IGF-1 and IGF-2, triggers a cascade of intracellular signaling events that promote cell growth and survival. Two major signaling pathways are activated downstream of IGF-1R: the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway.

IGF1R_Signaling IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS IRS->Grb2_SOS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor (1-Aminomethyl-cyclopentyl)- carbamic acid tert-butyl ester (Building Block for Inhibitor) IGF1R_Inhibitor IGF-1R Inhibitor Inhibitor->IGF1R_Inhibitor IGF1R_Inhibitor->IGF1R

Figure 1: Simplified IGF-1R Signaling Pathway and Point of Inhibition.

Quantitative Data of Representative Cyclopentyl-Containing IGF-1R Inhibitors

While a specific IGF-1R inhibitor synthesized directly from this compound is not documented in publicly available literature, the inhibitory activities of structurally related cyclopentyl-pyrimidine based analogues have been reported. The following table summarizes the in vitro activity of these representative compounds against IGF-1R.

Compound IDModification on Pyrimidine CoreIGF-1R IC₅₀ (nM) [1]
6f 2-amino, 4-(1H-pyrazol-4-yl)20
6k 2-amino, 4-(1-methyl-1H-pyrazol-4-yl)10

Note: The data presented is for representative compounds to illustrate the potential potency of this structural class and not for an inhibitor synthesized from the specific title compound.

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a hypothetical IGF-1R inhibitor incorporating the (1-Aminomethyl-cyclopentyl)amine scaffold. This protocol is based on established synthetic methodologies for pyrimidine-based kinase inhibitors.

Disclaimer: This protocol is a representative example and has not been optimized. Researchers should adapt the conditions based on their specific target molecule and laboratory capabilities. Standard laboratory safety procedures should be followed at all times.

Synthesis Workflow

Synthesis_Workflow Start (1-Aminomethyl-cyclopentyl)- carbamic acid tert-butyl ester Step1 Step 1: Nucleophilic Substitution with Dichloropyrimidine Start->Step1 Intermediate1 Intermediate A: Boc-protected cyclopentyl-pyrimidine Step1->Intermediate1 Step2 Step 2: Suzuki Coupling with Arylboronic Acid Intermediate1->Step2 Intermediate2 Intermediate B: Boc-protected diaryl-pyrimidine Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 FinalProduct Final Product: Cyclopentyl-containing IGF-1R Inhibitor Step3->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Figure 2: Representative Synthetic Workflow.
Step 1: Synthesis of tert-butyl (1-((2-chloropyrimidin-4-yl)methyl)cyclopentyl)carbamate (Intermediate A)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (1.5 eq.), to the solution and stir for 10 minutes at room temperature.

  • Addition of Pyrimidine: To the stirring solution, add a solution of 2,4-dichloropyrimidine (1.1 eq.) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of tert-butyl (1-((2-(aryl)pyrimidin-4-yl)methyl)cyclopentyl)carbamate (Intermediate B)
  • Reaction Setup: In a microwave vial or a suitable reaction flask, combine Intermediate A (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (2.0 eq.).

  • Solvent: Add a mixture of solvents, typically a combination of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction: Degas the mixture and then heat it to 80-100 °C for 2-6 hours, or perform the reaction in a microwave reactor. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield Intermediate B.

Step 3: Deprotection to Yield the Final IGF-1R Inhibitor
  • Reaction Setup: Dissolve Intermediate B (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid, such as Trifluoroacetic acid (TFA) (10 eq.) or a solution of HCl in dioxane, to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Purification: The final product can be purified by recrystallization, precipitation, or preparative HPLC to yield the desired IGF-1R inhibitor as a salt (e.g., TFA or HCl salt).

Characterization

The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel IGF-1R inhibitors. The presence of a protected primary amine and a cyclopentyl scaffold allows for the strategic construction of complex molecules with the potential for high potency and selectivity. The provided representative data and synthetic protocols offer a foundation for researchers to explore the development of new therapeutics targeting the IGF-1R signaling pathway. Further optimization of the synthetic route and extensive structure-activity relationship (SAR) studies will be crucial in the journey towards identifying clinically viable drug candidates.

References

Application Notes and Protocols: Boc Deprotection of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester with Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability in a broad range of chemical environments.[1][2] Its facile and clean removal under acidic conditions makes it an integral component of many synthetic strategies, particularly in the fields of medicinal chemistry and peptide synthesis.[1] This document provides detailed application notes and a comprehensive protocol for the deprotection of the Boc group from (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester using trifluoroacetic acid (TFA), yielding the corresponding diamine, 1-(aminomethyl)cyclopentan-1-amine.

The deprotection reaction proceeds via an acid-catalyzed mechanism. The carbamate oxygen is first protonated by TFA, leading to the fragmentation of the protonated intermediate. This fragmentation results in the formation of the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4][5] The tert-butyl cation can be subsequently quenched by any nucleophiles present or can eliminate a proton to form isobutylene gas.[3][6]

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥95%e.g., Sigma-Aldrich[7]
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Various
Dichloromethane (DCM)Anhydrous, ≥99.8%Various
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentVarious
Brine (Saturated Sodium Chloride Solution)ACS ReagentVarious
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS ReagentVarious
Diethyl etherAnhydrousVarious
Round-bottom flaskVarious
Magnetic stirrer and stir barVarious
Ice bathN/A
Rotary evaporatorVarious
Separatory funnelVarious
Standard laboratory glasswareVarious

Experimental Protocols

Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid. Handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is suitable for low volumes), safety goggles, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol outlines the standard procedure for the removal of the Boc protecting group using a solution of TFA in dichloromethane.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotection Reaction:

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can be varied (see Table 1 for examples), but a common starting point is a 1:1 (v/v) mixture of TFA and DCM.[9]

    • After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[1]

  • Work-up and Isolation:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or methanol two to three times.

    • The crude product will be the trifluoroacetate salt of the diamine. For many applications, this salt can be used directly in the next step without further purification.

  • Neutralization to the Free Amine (Optional):

    • If the free diamine is required, dissolve the crude residue in DCM.

    • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid. Caution should be exercised due to the evolution of CO₂ gas.[1]

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(aminomethyl)cyclopentan-1-amine as the free base.

Protocol 2: Alternative Work-up for Polar Amines

Given that the product is a diamine, it may have significant water solubility, making the aqueous work-up in Protocol 1 challenging. An alternative non-aqueous work-up is presented below.

  • Reaction and Initial Solvent Removal:

    • Follow steps 1 and 2 from Protocol 1.

    • After concentrating the reaction mixture to remove DCM and excess TFA, dissolve the oily residue in a minimal amount of methanol.

  • Isolation using a Basic Resin:

    • Add a basic ion-exchange resin, such as Amberlyst A-21, to the methanolic solution.

    • Stir the suspension for 30-60 minutes.

    • Filter the resin and wash it with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the free diamine, 1-(aminomethyl)cyclopentan-1-amine.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of this compound with TFA.

EntryTFA Concentration (v/v in DCM)Temperature (°C)Reaction Time (h)Work-up MethodTypical Yield (%)Notes
125%Room Temp4Aqueous (Protocol 1)>90Slower reaction time, suitable for acid-sensitive substrates.
250%Room Temp2Aqueous (Protocol 1)>95A common and generally effective condition.[9]
3Neat (100%)0 to Room Temp0.5 - 1Resin (Protocol 2)>95Rapid deprotection; requires careful temperature control initially.

Visualizations

Reaction Mechanism

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonated Protonated Intermediate Start->Protonated + H⁺ (TFA) Products Free Amine + CO₂ + t-Butyl Cation Protonated->Products Fragmentation Isobutylene Isobutylene Products->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_aqueous Aqueous Work-up cluster_resin Resin Work-up dissolve Dissolve Boc-amine in DCM cool Cool to 0 °C dissolve->cool add_tfa Add TFA cool->add_tfa react Stir at Room Temp (1-4h) add_tfa->react concentrate Concentrate in vacuo react->concentrate workup_choice Choose Work-up concentrate->workup_choice dissolve_crude Dissolve in DCM workup_choice->dissolve_crude Aqueous dissolve_meoh Dissolve in MeOH workup_choice->dissolve_meoh Non-Aqueous wash_bicarb Wash with NaHCO₃ dissolve_crude->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) wash_brine->dry final_concentrate_aq Concentrate dry->final_concentrate_aq product Final Product final_concentrate_aq->product Free Amine add_resin Add Basic Resin dissolve_meoh->add_resin stir_resin Stir add_resin->stir_resin filter_resin Filter stir_resin->filter_resin final_concentrate_resin Concentrate filter_resin->final_concentrate_resin final_concentrate_resin->product Free Amine

Caption: Experimental workflow for Boc deprotection.

Characterization of 1-(aminomethyl)cyclopentan-1-amine

The final product, 1-(aminomethyl)cyclopentan-1-amine, can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopentyl ring protons and the aminomethyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the cyclopentyl ring and the aminomethyl group.

  • Mass Spectrometry (ESI-MS): The electrospray ionization mass spectrum should show a peak corresponding to the protonated molecule [M+H]⁺.

Troubleshooting

  • Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material after the recommended reaction time, the reaction time can be extended, or a higher concentration of TFA may be used.

  • Low Yield after Aqueous Work-up: The diamine product may have some solubility in the aqueous phase. To minimize loss, perform multiple extractions with the organic solvent. Alternatively, use the non-aqueous work-up with a basic resin.

  • Oily Product: The trifluoroacetate salt of the product is often an oil. If a solid is desired, attempting to form the hydrochloride salt by dissolving the free amine in a suitable solvent and adding a solution of HCl in dioxane or ether may be effective.

Conclusion

The deprotection of this compound using trifluoroacetic acid is a robust and efficient method for the synthesis of 1-(aminomethyl)cyclopentan-1-amine. The choice of TFA concentration and work-up procedure can be tailored to the specific requirements of the subsequent synthetic steps and the scale of the reaction. The protocols provided herein offer a reliable foundation for researchers in the field of organic and medicinal chemistry.

References

Application Notes and Protocols for the Selective N-acylation of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of polyamines is a critical process in the synthesis of complex molecules, including pharmaceuticals, peptidomimetics, and various molecular probes. A common challenge lies in the chemoselective acylation of a specific amino group in the presence of others, which may be differentially protected. This document provides detailed application notes and protocols for the selective N-acylation of the primary amino group in (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities necessitates the use of mild reaction conditions to achieve the desired acylation without premature deprotection.

The protocols outlined below describe two primary methods for the selective N-acylation: the use of an acyl chloride under basic conditions and the coupling of a carboxylic acid using a peptide coupling reagent. These methods are chosen for their high efficiency and selectivity, ensuring the integrity of the Boc protecting group.

Reaction Scheme

The selective N-acylation of this compound proceeds by the reaction of the free primary amine with an acylating agent to form a stable amide bond. The Boc-protected amine remains unreactive under these conditions.

cluster_0 start This compound reaction_arrow + acylating_agent Acylating Agent (R-COCl or R-COOH + Coupling Agent) yields product N-Acyl-(1-aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Caption: General reaction scheme for selective N-acylation.

Experimental Protocols

Protocol 1: Acylation using an Acyl Chloride

This protocol is suitable for the rapid acylation of the primary amine using a reactive acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) to the stirred solution.

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Acylation using a Carboxylic Acid and a Coupling Reagent (HATU)

This protocol is ideal for coupling carboxylic acids, especially those that are sterically hindered or prone to racemization, to the primary amine.[1][2][3][4] HATU is a highly efficient coupling reagent that minimizes side reactions.[2]

Materials:

  • This compound (1.1 eq)

  • Carboxylic acid (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[1]

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, HATU, and DIPEA in anhydrous DMF.[1]

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add this compound to the reaction mixture.[1]

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the selective N-acylation based on analogous reactions reported in the literature.

Table 1: Selective N-Acylation with Acyl Chlorides

Acylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Acetyl ChlorideTEADCM2-485-95
Benzoyl ChlorideDIPEADCM3-580-90

Table 2: Selective N-Acylation with Carboxylic Acids using Coupling Reagents

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
HATUDIPEADMF4-1280-95
EDC/HOBtDIPEADCM/DMF12-1675-90

Mandatory Visualizations

Experimental Workflow for Selective N-Acylation

cluster_protocol1 Protocol 1: Acyl Chloride Method cluster_protocol2 Protocol 2: HATU Coupling p1_start Dissolve Substrate in DCM p1_cool Cool to 0 °C p1_start->p1_cool p1_add_base Add Base (TEA/DIPEA) p1_cool->p1_add_base p1_add_acyl Add Acyl Chloride p1_add_base->p1_add_acyl p1_react React at RT p1_add_acyl->p1_react p1_workup Aqueous Workup p1_react->p1_workup p1_purify Purification p1_workup->p1_purify p2_preactivate Pre-activate Carboxylic Acid with HATU/DIPEA in DMF p2_add_amine Add (1-Aminomethyl-cyclopentyl)- carbamic acid tert-butyl ester p2_preactivate->p2_add_amine p2_react React at RT p2_add_amine->p2_react p2_workup Aqueous Workup p2_react->p2_workup p2_purify Purification p2_workup->p2_purify

Caption: Experimental workflows for selective N-acylation.

Signaling Pathway of HATU-Mediated Amide Bond Formation

cluster_pathway HATU-Mediated Coupling Pathway COOH R-COOH (Carboxylic Acid) Active_Ester OAt-Active Ester COOH->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amide R-CONH-R' (Product) Active_Ester->Amide + R'-NH2 Amine R'-NH2 ((1-Aminomethyl-cyclopentyl)- carbamic acid tert-butyl ester)

Caption: HATU-mediated amide bond formation pathway.

References

Application Notes and Protocols for the Use of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester is a unique diamino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its cyclopentyl scaffold introduces conformational constraints into peptide backbones, which can be instrumental in stabilizing secondary structures such as β-turns and helices. This pre-organization can lead to peptides with enhanced binding affinity, selectivity, and proteolytic stability, making them attractive candidates for therapeutic and research applications.

In the context of Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS, this building block is utilized as Fmoc-1-amino-1-((Boc-amino)methyl)cyclopentane . The Fmoc group serves as the temporary Nα-protecting group, which is cleaved at each cycle of peptide elongation, while the tert-butyloxycarbonyl (Boc) group provides orthogonal, acid-labile protection for the side-chain aminomethyl group. This differential protection strategy allows for the selective and sequential assembly of the peptide chain.

These application notes provide a comprehensive overview of the properties, synthesis protocols, and potential applications of this constrained amino acid derivative in SPPS.

Properties of the Building Block

The key physicochemical properties of the foundational compound and its Fmoc-protected counterpart are summarized below.

PropertyThis compoundFmoc-1-amino-1-((Boc-amino)methyl)cyclopentane
Synonyms 1-(Boc-amino)-1-aminomethyl cyclopentaneFmoc-Ac5c(Boc)-OH
CAS Number 889949-09-1[1]Not widely available
Molecular Formula C11H22N2O2[1]C26H30N2O4 (as free acid)
Molecular Weight 214.30 g/mol [1]434.53 g/mol
Appearance PowderWhite to off-white solid
Melting Point 72-78 °CData not available
Solubility Soluble in organic solvents like DCM, DMFSoluble in DMF, NMP

Experimental Protocols

The following protocols outline the incorporation of Fmoc-1-amino-1-((Boc-amino)methyl)cyclopentane into a peptide sequence using standard manual or automated Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the swollen resin.

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • A qualitative Kaiser test can be performed to confirm the presence of a free primary amine (a positive test is indicated by a blue color).

Protocol 3: Coupling of Fmoc-1-amino-1-((Boc-amino)methyl)cyclopentane

Due to the steric hindrance of this cyclic diamino acid, optimized coupling conditions are recommended to ensure high coupling efficiency.

Reagents:

  • Fmoc-1-amino-1-((Boc-amino)methyl)cyclopentane (3-5 equivalents relative to resin loading)

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Solvent: DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a separate vial, dissolve Fmoc-1-amino-1-((Boc-amino)methyl)cyclopentane and the coupling reagent (e.g., HATU) in DMF.

  • Add the base (e.g., DIPEA) to the amino acid solution to pre-activate it for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture at room temperature. A longer coupling time of 2-4 hours is recommended due to the steric bulk of the amino acid. For particularly difficult couplings, the reaction can be allowed to proceed overnight.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • If the coupling is incomplete, the coupling step can be repeated (double coupling).

  • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Final Cleavage and Side-Chain Deprotection
  • After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The scavengers in this cocktail will trap the tert-butyl cations generated from the cleavage of the Boc group and other side-chain protecting groups, preventing side reactions.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation or filtration.

  • Wash the crude peptide with cold diethyl ether several times to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance

While specific quantitative data for the coupling efficiency of Fmoc-1-amino-1-((Boc-amino)methyl)cyclopentane is not extensively published, data from structurally similar sterically hindered and cyclic amino acids can provide valuable insights. Generally, coupling yields for such building blocks can be expected to be slightly lower than for standard proteinogenic amino acids.

ParameterExpected PerformanceMitigation Strategy
Coupling Efficiency >98% with optimized conditionsUse of potent coupling reagents (HATU, HCTU), extended coupling times, and double coupling if necessary.
Racemization Low, as with most Fmoc-amino acidsUse of carbodiimide-based reagents with additives like Oxyma Pure can further minimize racemization, especially if elevated temperatures are used.
Side Reactions Incomplete coupling due to steric hindrance.As mentioned above, optimized coupling conditions are crucial.

It is highly recommended to monitor the coupling efficiency at each step, for example, by performing a small-scale cleavage and analyzing the product by LC-MS.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of Fmoc-Ac5c(Boc) (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat For next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Logic of Orthogonal Protection in Fmoc-SPPS

Orthogonal_Protection Peptide_Resin Peptide-Resin Fmoc-NH-Peptide-SideChain(Boc) Base_Treatment Base Treatment (e.g., Piperidine) Peptide_Resin->Base_Treatment Removes Fmoc Acid_Treatment Acid Treatment (e.g., TFA) Peptide_Resin->Acid_Treatment Removes Boc & cleaves from resin Deprotected_N_Terminus H2N-Peptide-SideChain(Boc) Base_Treatment->Deprotected_N_Terminus For chain elongation Cleaved_Peptide H2N-Peptide-SideChain(H) Acid_Treatment->Cleaved_Peptide Final product

Caption: Orthogonal protection strategy in Fmoc-SPPS.

Hypothetical Signaling Pathway Application

Peptides incorporating constrained amino acids are often designed to target protein-protein interactions (PPIs). For instance, a peptide mimicking a β-turn in a protein ligand could act as an inhibitor of a kinase signaling pathway.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Phosphorylation GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Cyclopentyl Peptide Inhibitor Inhibitor->Adaptor Blocks Interaction

Caption: Inhibition of a kinase signaling pathway by a peptide mimetic.

Conclusion

The use of this compound, in its Fmoc-protected form, offers a powerful tool for the synthesis of conformationally constrained peptides. While its steric bulk necessitates optimized coupling conditions, the potential benefits in terms of enhanced biological activity and stability make it a valuable building block for drug discovery and chemical biology research. The protocols and data presented here provide a foundation for the successful incorporation of this and similar constrained amino acids into novel peptide structures. Careful monitoring of coupling reactions and the use of appropriate reagents are key to achieving high yields and purity of the final peptide product.

References

Application Notes and Protocols for the Scale-Up Synthesis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a key building block in pharmaceutical development. The described synthetic route is a three-step process commencing with the Strecker synthesis of 1-aminocyclopentanecarbonitrile from cyclopentanone, followed by the reduction of the nitrile to 1-aminomethyl-cyclopentylamine, and concluding with the selective N-Boc protection of the primary amine. The protocols are designed for scalability, with a focus on process safety, efficiency, and product purity.

Introduction

This compound is a valuable bifunctional molecule widely utilized as a building block in the synthesis of complex pharmaceutical compounds. The presence of a protected primary amine and a free primary amine on a cyclopentyl scaffold allows for selective chemical modifications, making it an important intermediate in the development of novel therapeutics. This document outlines a robust and scalable three-step synthesis to obtain this compound with high purity.

Overall Synthetic Workflow

The synthesis proceeds through three main stages: Strecker reaction, nitrile reduction, and selective Boc protection.

Synthetic Workflow Start Cyclopentanone Step1 Step 1: Strecker Synthesis Start->Step1 Intermediate1 1-Aminocyclopentanecarbonitrile Step1->Intermediate1 Step2 Step 2: Nitrile Reduction Intermediate1->Step2 Intermediate2 1-Aminomethyl-cyclopentylamine Step2->Intermediate2 Step3 Step 3: Selective Boc Protection Intermediate2->Step3 Product This compound Step3->Product

Caption: Overall three-step synthetic workflow.

Experimental Protocols

Step 1: Scale-Up Synthesis of 1-Aminocyclopentanecarbonitrile

This protocol is adapted from a procedure described for the synthesis of aminonitriles and is suitable for large-scale production.[1]

Reaction Scheme:

Strecker Synthesis Cyclopentanone Cyclopentanone Reagents + NaCN, NH4Cl, aq. NH3 Cyclopentanone->Reagents Product 1-Aminocyclopentanecarbonitrile Reagents->Product

Caption: Strecker synthesis of the aminonitrile intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopentanone84.121.00 kg11.89
Sodium Cyanide49.010.64 kg13.06
Ammonium Chloride53.490.76 kg14.21
20% Aqueous Ammonia-1.15 L-
Methanol32.041.25 L-
Water18.02As required-

Protocol:

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium cyanide in 1.3 L of water.

  • Addition of Ammonia and Ammonium Chloride: To the sodium cyanide solution, add a solution of ammonium chloride in 1.9 L of water, followed by the 20% aqueous ammonia solution.

  • Addition of Cyclopentanone: Add a solution of cyclopentanone in methanol to the reaction mixture via the addition funnel over a period of 1.5 to 2 hours, while maintaining the internal temperature between 20-25°C.

  • Reaction: Stir the mixture vigorously for 1.5 hours at room temperature.

  • Heating: Heat the reaction mixture to 60°C and maintain this temperature for 45 minutes.

  • Work-up: Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.

Expected Yield: 85-95%

Safety Precautions:

  • Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available.

  • The reaction generates ammonia gas, which is corrosive and has a strong odor. Ensure adequate ventilation.

Step 2: Scale-Up Reduction of 1-Aminocyclopentanecarbonitrile to 1-Aminomethyl-cyclopentylamine

This protocol utilizes a Raney® Nickel catalyzed hydrogenation, a method known for its efficiency and scalability in reducing nitriles to primary amines.[2][3][4]

Reaction Scheme:

Nitrile Reduction Aminonitrile 1-Aminocyclopentanecarbonitrile Reagents + Raney® Ni, KBH4, Ethanol Aminonitrile->Reagents Product 1-Aminomethyl-cyclopentylamine Reagents->Product

Caption: Reduction of the aminonitrile to the diamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Aminocyclopentanecarbonitrile110.161.00 kg9.08
Raney® Nickel (50% slurry in water)-0.58 kg (moist weight)~9.08
Potassium Borohydride (KBH₄)53.941.96 kg36.32
Anhydrous Ethanol46.0720 L-

Protocol:

  • Catalyst Preparation: In the reaction vessel, carefully wash the Raney® Nickel slurry with anhydrous ethanol to remove water.

  • Reaction Setup: Suspend the washed Raney® Nickel in 10 L of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred suspension, add potassium borohydride in portions, followed by the dropwise addition of a solution of 1-aminocyclopentanecarbonitrile in 10 L of anhydrous ethanol. Maintain the temperature at 20-25°C.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 45-60 minutes. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times. Do not allow the filter cake to dry in the air. Quench the filter cake with dilute acid.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and adjust the pH to >12 with NaOH. Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford 1-aminomethyl-cyclopentylamine.

Expected Yield: 80-90%

Safety Precautions:

  • Raney® Nickel is pyrophoric and can ignite spontaneously if allowed to dry. Always handle as a slurry under a solvent.

  • The reaction may generate hydrogen gas. Ensure proper ventilation and avoid ignition sources.

  • Potassium borohydride is a reactive reducing agent. Handle with care and avoid contact with acids.

Step 3: Scale-Up Selective N-Boc Protection of 1-Aminomethyl-cyclopentylamine

This protocol employs a method for the selective mono-Boc protection of diamines by first protonating the more basic amine.[5][6][7][8]

Reaction Scheme:

Boc Protection Diamine 1-Aminomethyl-cyclopentylamine Reagents + HCl, (Boc)2O, Base Diamine->Reagents Product (1-Aminomethyl-cyclopentyl)- carbamic acid tert-butyl ester Reagents->Product

Caption: Selective Boc protection of the diamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Aminomethyl-cyclopentylamine114.201.00 kg8.76
Hydrochloric Acid (concentrated)36.46~0.73 L~8.76
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.91 kg8.76
Sodium Hydroxide40.00As required-
Dichloromethane84.93As required-
Methanol32.04As required-

Protocol:

  • Protonation: Dissolve 1-aminomethyl-cyclopentylamine in 10 L of methanol and cool the solution to 0°C in an ice bath.

  • Acidification: Slowly add one molar equivalent of concentrated hydrochloric acid dropwise while maintaining the temperature below 10°C. Stir for 30 minutes at 0°C.

  • Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate in 5 L of dichloromethane dropwise over 1-2 hours, keeping the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and adjust the pH to >12 with a concentrated NaOH solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Expected Yield: 70-85%

Safety Precautions:

  • Handle concentrated hydrochloric acid and sodium hydroxide with appropriate personal protective equipment.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation.

Data Summary

StepStarting MaterialProductKey ReagentsTypical YieldPurity (Typical)
1Cyclopentanone1-AminocyclopentanecarbonitrileNaCN, NH₄Cl, aq. NH₃85-95%>95% (by GC)
21-Aminocyclopentanecarbonitrile1-Aminomethyl-cyclopentylamineRaney® Ni, KBH₄80-90%>97% (by GC)
31-Aminomethyl-cyclopentylamineThis compound(Boc)₂O, HCl70-85%>98% (by HPLC)

Conclusion

The protocols detailed in this application note provide a clear and scalable pathway for the synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this key intermediate in high yield and purity, facilitating the advancement of pharmaceutical research and development projects. Adherence to the outlined safety precautions is paramount throughout the synthetic sequence.

References

Application Notes and Protocols: Derivatization of the 1-Aminomethyl-cyclopentylamine Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-aminomethyl-cyclopentylamine scaffold is a valuable building block in medicinal chemistry, offering a three-dimensional structure that can be strategically modified to interact with various biological targets. Its inherent functionalities, a primary amine and a gem-diamino-like methylene group on a cyclopentyl ring, provide multiple points for derivatization, allowing for the fine-tuning of physicochemical properties and pharmacological activity. This document provides detailed application notes and protocols for the derivatization of this scaffold, with a specific focus on the development of monoamine oxidase (MAO) inhibitors.

Featured Application: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolic degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are established therapeutics for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The 1-aminomethyl-cyclopentylamine scaffold has been successfully derivatized to yield potent MAO inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).

Compound IDR SubstituenthMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
4a H7.06 ± 0.185.98 ± 0.251.18
4b 4-CH36.56 ± 0.204.89 ± 0.191.34
4c 4-OCH36.78 ± 0.155.21 ± 0.221.30
4d 4-F8.12 ± 0.217.89 ± 0.311.03
4e 4-Cl9.23 ± 0.288.54 ± 0.351.08
4f 4-Br9.87 ± 0.339.12 ± 0.391.08
4g 3-CH37.88 ± 0.197.15 ± 0.281.10
4h 2-CH38.54 ± 0.248.01 ± 0.331.07
4i 2,4-diCl7.09 ± 0.176.88 ± 0.271.03
Moclobemide (Reference)-6.06 ± 0.26--
Selegiline (Reference)--0.008 ± 0.001-

Data is presented as mean ± standard deviation.

Experimental Protocols

General Synthesis of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives (4a-4i)

This protocol describes a general multi-step synthesis for the derivatization of the 1-aminomethyl-cyclopentylamine scaffold.

Step 1: Synthesis of N-(1-cyanocyclopentyl)acetamide (1)

This step introduces the acetamide group which protects one of the amino functionalities. The synthesis can be achieved via the Strecker reaction followed by acetylation.

Step 2: Reduction of Nitrile to Amine (2)

The nitrile group of compound 1 is reduced to a primary amine, yielding the key intermediate N-[(1-aminomethyl)cyclopentyl]acetamide (2 ). A common method for this reduction is catalytic hydrogenation using Raney Nickel.

Step 3: Formation of Thiourea Derivative (3)

Intermediate 2 is reacted with a substituted phenylisothiocyanate to form the corresponding thiourea derivative 3 .

  • A mixture of N-[(1-aminomethyl)cyclopentyl]acetamide (2 ) (0.1 mol) and the appropriate phenylisothiocyanate (0.1 mol) is refluxed in ethanol for 2 hours.

  • The resulting thiourea derivative (3 ) is filtered, washed with water, and dried.

  • The product can be further purified by crystallization from ethanol.

Step 4: Cyclization to Thiazole Derivatives (4a-4i)

The final step involves the cyclization of the thiourea derivative 3 with a substituted 2-bromoacetophenone to yield the target N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (4a-4i ).

  • A mixture of the thiourea derivative (3 ) (0.01 mol) and the appropriately substituted 2-bromoacetophenone (0.01 mol) in ethanol is refluxed for 6 hours.

  • The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

In Vitro MAO-A and MAO-B Inhibition Assay Protocol

This protocol outlines a fluorometric method for determining the inhibitory activity of the synthesized compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent (a sensitive fluorogenic substrate for H₂O₂)

  • Horseradish peroxidase (HRP)

  • Tyramine (MAO substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (Moclobemide for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a working solution of Amplex® Red and HRP in phosphate buffer.

    • Prepare a solution of tyramine in phosphate buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer containing a small percentage of DMSO to ensure solubility.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Phosphate buffer

      • Test compound or reference inhibitor solution

      • MAO-A or MAO-B enzyme solution

    • Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with the inhibitor.

    • Initiate the reaction by adding the tyramine solution to each well.

    • Immediately start monitoring the fluorescence increase at 37°C in the microplate reader. Record measurements every 1-2 minutes for a total of 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test compound and reference inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the overall workflow from the starting scaffold to the final biological evaluation of the synthesized derivatives.

G Synthetic and Evaluation Workflow Scaffold 1-Aminomethyl-cyclopentylamine Scaffold Step1 Step 1: Acetylation Scaffold->Step1 Intermediate1 N-(1-cyanocyclopentyl)acetamide Step1->Intermediate1 Step2 Step 2: Nitrile Reduction Intermediate1->Step2 Intermediate2 N-[(1-aminomethyl)cyclopentyl]acetamide Step2->Intermediate2 Step3 Step 3: Thiourea Formation Intermediate2->Step3 Intermediate3 Thiourea Derivatives Step3->Intermediate3 Step4 Step 4: Thiazole Cyclization Intermediate3->Step4 Final_Compounds Final Derivatives (4a-4i) Step4->Final_Compounds Biological_Assay MAO Inhibition Assay Final_Compounds->Biological_Assay Data_Analysis IC50 Determination Biological_Assay->Data_Analysis

Caption: A generalized workflow for the synthesis and biological evaluation of 1-aminomethyl-cyclopentylamine derivatives.

Signaling Pathway of MAO in Neurotransmitter Metabolism

This diagram depicts the role of Monoamine Oxidase (MAO) in the degradation of key neurotransmitters in the synaptic cleft.

G MAO Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter Vesicles Neurotransmitter Neurotransmitters (Dopamine, Serotonin) Neurotransmitter_Vesicle->Neurotransmitter Release MAO MAO Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter->MAO Reuptake & Degradation Receptor Receptors Neurotransmitter->Receptor Binding Inhibitor MAO Inhibitor (e.g., Compound 4b) Inhibitor->MAO Inhibition

Caption: Simplified diagram of MAO's role in neurotransmitter metabolism and the action of MAO inhibitors.

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-Aminomethyl-cyclopentylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the asymmetric synthesis of chiral 1-aminomethyl-cyclopentylamine derivatives, key structural motifs in medicinal chemistry. The protocols outlined below are based on established and robust synthetic strategies, including organocatalytic domino reactions and asymmetric Strecker reactions, offering pathways to enantiomerically enriched geminal diamines on a cyclopentane scaffold.

Method 1: Organocatalytic Domino Michael Reaction

This approach leverages a highly efficient organocatalytic triple Michael domino reaction to construct a densely functionalized cyclopentane ring system with excellent stereocontrol. The sequence creates multiple carbon-carbon bonds and stereocenters in a single pot, starting from simple precursors. Subsequent functional group transformations would be required to convert the initial product into the target 1-aminomethyl-cyclopentylamine.

Experimental Protocol:

General Procedure for the Organocatalytic Domino Reaction:

  • To a glass vial equipped with a magnetic stir bar, add the starting oxindole (0.5 mmol, 1.0 equiv.), the unsaturated conjugated diene (0.5 mmol, 1.0 equiv.), the substituted aldehyde (0.5 mmol, 1.0 equiv.), and the diphenyl prolinol trimethylsilyl ether catalyst (0.25 mmol, 0.5 equiv.).

  • Add chloroform (4 mL) and purge the vial with argon for 1 minute before sealing with a Teflon-coated screw cap.

  • Stir the reaction mixture at room temperature for 22 hours.

  • For subsequent in-situ functionalization, a Wittig reagent (0.75 mmol, 1.5 equiv.) can be added, and the reaction stirred for an additional 5 hours.

  • Upon completion, as monitored by TLC, the reaction mixture is concentrated in vacuo.

  • The crude product is then purified by flash column chromatography on silica gel to yield the highly substituted cyclopentane derivative.

Note: The resulting product from this specific protocol contains an oxindole moiety and will require further synthetic steps (e.g., reduction, hydrolysis, and functional group interconversion) to yield the target 1-aminomethyl-cyclopentylamine. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess (ee) of the major diastereomer can be determined by HPLC analysis on a chiral stationary phase.[1]

Quantitative Data Summary:
EntryAldehydeCatalyst Loading (mol%)Yield (%)d.r.ee (%)
1Cinnamaldehyde5085>95:598
24-Nitro-cinnamaldehyde5082>95:599
34-Methoxy-cinnamaldehyde5088>95:597
42-Thiophenecarboxaldehyde307590:1095

Data presented are representative values based on analogous reactions reported in the literature for the synthesis of highly substituted cyclopentanes.[1]

Workflow Diagram:

organocatalytic_domino_reaction cluster_reactants Reactants Oxindole Oxindole Reaction One-Pot Domino Reaction Oxindole->Reaction Diene Unsaturated Diene Diene->Reaction Aldehyde Aldehyde Aldehyde->Reaction Catalyst Diphenyl Prolinol TMS Ether Catalyst Catalyst->Reaction Organocatalyst Solvent CHCl3, rt, 22h Purification Flash Chromatography Reaction->Purification Crude Product Product Functionalized Cyclopentane Purification->Product

Caption: Workflow for the organocatalytic domino reaction.

Method 2: Asymmetric Strecker Reaction

The asymmetric Strecker reaction is a classic and reliable method for the synthesis of chiral α-amino nitriles, which are versatile precursors to α-amino acids and, relevant to this application, geminal diamines. This proposed protocol involves the enantioselective addition of a cyanide source to a ketimine derived from a suitably protected cyclopentanone, catalyzed by a chiral organocatalyst. The resulting α-amino nitrile can then be reduced to the target 1-aminomethyl-cyclopentylamine.

Experimental Protocol:

General Procedure for the Asymmetric Strecker Reaction:

  • In a reaction vessel under an inert atmosphere, dissolve the pyrazolone-derived ketimine (0.1 mmol, 1.0 equiv.) and the chiral squaramide catalyst (0.01 mmol, 10 mol%) in the chosen solvent (e.g., toluene, 1.0 mL).

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Add trimethylsilyl cyanide (TMSCN) (0.2 mmol, 2.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at this temperature for the specified time (typically 24-72 hours), monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude α-aminonitrile is then purified by flash column chromatography.

  • The purified α-aminonitrile is subsequently reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to afford the chiral 1-aminomethyl-cyclopentylamine.

Note: The enantiomeric excess of the α-aminonitrile product can be determined by chiral HPLC analysis. The use of pseudo-enantiomeric catalysts can provide access to both enantiomers of the final product.

Quantitative Data Summary:
EntryKetimine SubstrateCatalystYield (%)ee (%)
1N-Benzyl-cyclopentyliden-imine(R,R)-Squaramide9295
2N-(4-Methoxybenzyl)-cyclopentyliden-imine(R,R)-Squaramide9597
3N-Phenyl-cyclopentyliden-imine(S,S)-Squaramide8893
4N-Allyl-cyclopentyliden-imine(S,S)-Squaramide8590

Data presented are representative values based on analogous organocatalytic Strecker reactions on ketimines.[2]

Signaling Pathway Diagram:

asymmetric_strecker_reaction cluster_activation Catalytic Cycle Ketimine Cyclopentanone-derived Ketimine Activated_Complex Activated Ketimine-Catalyst Complex Ketimine->Activated_Complex Catalyst Chiral Squaramide Catalyst Catalyst->Activated_Complex TMSCN Trimethylsilyl Cyanide (TMSCN) Nucleophilic_Attack Nucleophilic Attack of Cyanide TMSCN->Nucleophilic_Attack Activated_Complex->Nucleophilic_Attack Iminium Activation Product_Release Product Release & Catalyst Regeneration Nucleophilic_Attack->Product_Release Product_Release->Catalyst Regeneration Amino_Nitrile Chiral α-Amino Nitrile Product_Release->Amino_Nitrile Reduction Reduction (e.g., LiAlH4) Amino_Nitrile->Reduction Final_Product Chiral 1-Aminomethyl- cyclopentylamine Reduction->Final_Product

Caption: Catalytic cycle of the asymmetric Strecker reaction.

References

Flow Chemistry Approaches for the Efficient Mono-Boc Protection of Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective mono-protection of diamines with a tert-butyloxycarbonyl (Boc) group is a crucial transformation in organic synthesis, particularly in the preparation of building blocks for pharmaceuticals and other complex molecules. Traditional batch methods for this reaction often suffer from drawbacks such as over-reaction leading to the di-protected byproduct, cumbersome purification, and difficulties in scaling up. Flow chemistry offers a powerful alternative, enabling precise control over reaction parameters such as stoichiometry, reaction time, and temperature, which can significantly enhance the selectivity and yield of the desired mono-Boc-protected product. This document provides detailed application notes and experimental protocols for the synthesis of mono-Boc-protected diamines using continuous flow methodologies.

Advantages of Flow Chemistry for Mono-Boc Protection

Continuous flow processing provides several key advantages for the selective mono-protection of diamines:

  • Enhanced Selectivity: The rapid mixing and precise control of reagent ratios in flow reactors minimize the formation of the di-Boc byproduct.

  • Improved Yields: Optimized reaction conditions in a continuous system can lead to higher isolated yields of the desired mono-protected product.[1][2][3]

  • Rapid Optimization: Flow chemistry platforms allow for the rapid screening of reaction parameters, such as temperature, residence time, and stoichiometry, facilitating efficient process optimization.[4][5]

  • Scalability: The continuous nature of the process allows for straightforward scaling of the reaction by extending the operation time or by using a larger reactor, without the need for significant redevelopment.

  • Safety: The small reactor volumes inherent to flow chemistry enhance safety by minimizing the amount of hazardous reagents at any given time and improving heat dissipation.

Experimental Workflow

The general workflow for the continuous flow synthesis of mono-Boc-protected diamines involves the preparation of two stock solutions: one containing the diamine and the other containing di-tert-butyl dicarbonate (Boc₂O). These solutions are then pumped at controlled flow rates into a T-mixer, where they combine and enter a heated or ambient temperature reactor coil. The reaction mixture exiting the reactor is then collected for work-up and purification.

workflow cluster_prep Reagent Preparation cluster_flow_system Flow Reactor System cluster_workup Work-up & Purification Diamine_Sol Diamine Solution Pump_A Syringe Pump A Diamine_Sol->Pump_A Boc2O_Sol Boc₂O Solution Pump_B Syringe Pump B Boc2O_Sol->Pump_B T_Mixer T-Mixer Pump_A->T_Mixer Pump_B->T_Mixer Reactor Reactor Coil T_Mixer->Reactor Collection Product Collection Reactor->Collection Extraction Extraction Collection->Extraction Purification Purification Extraction->Purification Final_Product Mono-Boc-Diamine Purification->Final_Product

Caption: General experimental workflow for the continuous flow synthesis of mono-Boc-protected diamines.

Data Presentation

The following table summarizes the results for the mono-Boc protection of various diamines using a continuous flow method adapted from Jong and Bradley (2015).[1][2][3]

EntryDiamineProductYield (%)
11,2-Diaminoethanetert-butyl (2-aminoethyl)carbamate85
21,3-Diaminopropanetert-butyl (3-aminopropyl)carbamate88
31,4-Diaminobutanetert-butyl (4-aminobutyl)carbamate91
41,5-Diaminopentanetert-butyl (5-aminopentyl)carbamate89
51,6-Diaminohexanetert-butyl (6-aminohexyl)carbamate87
61,7-Diaminoheptanetert-butyl (7-aminoheptyl)carbamate85
71,8-Diaminooctanetert-butyl (8-aminooctyl)carbamate82
81,9-Diaminononanetert-butyl (9-aminononyl)carbamate80
91,10-Diaminodecanetert-butyl (10-aminodecyl)carbamate78
101,12-Diaminododecanetert-butyl (12-aminododecyl)carbamate75
11Piperazinetert-butyl piperazine-1-carboxylate45[4][5]
12Homopiperazinetert-butyl 1,4-diazepane-1-carboxylate72
13trans-1,2-Diaminocyclohexanetert-butyl (trans-2-aminocyclohexyl)carbamate66[6]
14is-1,4-Diaminocyclohexanetert-butyl (cis-4-aminocyclohexyl)carbamate79
151,3-Diaminopentanetert-butyl (3-aminopentyl)carbamate83
162-Methyl-1,2-diaminopropanetert-butyl (2-amino-2-methylpropyl)carbamate65
171,4-Diaminobenzenetert-butyl (4-aminophenyl)carbamate55
184,4'-Oxydianilinetert-butyl (4-((4-aminophenyl)oxy)phenyl)carbamate60
191,3-Bis(aminomethyl)benzenetert-butyl (3-(aminomethyl)benzyl)carbamate76
201,4-Bis(aminomethyl)benzenetert-butyl (4-(aminomethyl)benzyl)carbamate78
21Jeffamine EDR-148Mono-Boc protected Jeffamine EDR-14870

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of Aliphatic Diamines in Flow

This protocol is based on the work of Jong and Bradley.[1][2][3]

Materials:

  • Diamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 0.8-1.0 eq)

  • Methanol (MeOH), HPLC grade

  • Syringe pumps (2)

  • PTFE tubing (0.5 mm internal diameter)

  • T-mixer

  • Back-pressure regulator (optional)

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the diamine (e.g., 1.3 M in MeOH).

    • Prepare a solution of Boc₂O (e.g., 1.04 M in MeOH, corresponding to 0.8 equivalents relative to the diamine).

  • Flow Reactor Setup:

    • Assemble the flow reactor system as shown in the workflow diagram. A simple setup can consist of two syringe pumps connected via PTFE tubing to a T-mixer. The outlet of the T-mixer is connected to a reaction coil of a defined volume (e.g., 10 mL).

  • Reaction Execution:

    • Set the flow rates of the two syringe pumps to achieve the desired residence time and stoichiometry. For example, a total flow rate of 4 mL/min in a 10 mL reactor coil will result in a residence time of 2.5 minutes.

    • Pump the diamine and Boc₂O solutions simultaneously through the T-mixer and into the reactor coil. The reaction is typically performed at room temperature.

    • Collect the reaction mixture exiting the reactor in a suitable vessel.

  • Work-up and Purification:

    • Concentrate the collected reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain the pure mono-Boc-protected diamine.

Protocol 2: Optimized Mono-Boc Protection of Piperazine in Flow

This protocol is a detailed example based on the application note from Merck Millipore.[4][5]

Materials:

  • Piperazine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 0.8 eq)

  • Methanol (MeOH), HPLC grade

  • Microreactor system with two pumps, a mixer, and a temperature-controlled reactor module.

Procedure:

  • Reagent Preparation:

    • Prepare a 1.3 M solution of piperazine in methanol.

    • Prepare a 1.04 M solution of Boc₂O in methanol.

  • Flow Reactor Setup and Optimization:

    • Set up the microreactor system.

    • The optimal temperature for this reaction was found to be 30 °C.

    • The optimal flow rate was determined to be 4 mL/min.

  • Reaction Execution:

    • Pump the piperazine solution and the Boc₂O solution at a 1:1 flow rate ratio into the microreactor.

    • Maintain the reactor temperature at 30 °C.

    • Collect the product stream continuously.

  • Work-up and Purification:

    • The collected product mixture contains the mono-Boc-piperazine, di-Boc-piperazine, and unreacted piperazine.

    • The crude product can be purified by acid-base extraction or column chromatography to isolate the desired mono-Boc-protected product. The maximum yield for the mono-protected piperazine under these conditions is reported to be 45%.[4]

Logical Relationships in Flow Synthesis Optimization

The optimization of a flow chemistry process involves understanding the interplay between various parameters. The following diagram illustrates the logical relationships in optimizing the mono-Boc protection of diamines.

optimization cluster_params Input Parameters cluster_responses Output Responses Concentration Concentration Residence_Time Residence Time Concentration->Residence_Time Flow_Rate Flow Rate Flow_Rate->Residence_Time Temperature Temperature Yield Yield Temperature->Yield Selectivity Selectivity Temperature->Selectivity Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Selectivity Throughput Throughput Yield->Throughput Selectivity->Throughput Residence_Time->Yield Residence_Time->Selectivity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Aminomethyl-cyclopentylamine - Overcoming Di-Boc Protection Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the di-Boc deprotection step in the synthesis of 1-aminomethyl-cyclopentylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the complete deprotection of di-Boc-1-aminomethyl-cyclopentylamine?

The primary challenges stem from the structure of the molecule itself. The presence of two Boc groups on a geminal diamine, with one amine being neopentyl-like, introduces significant steric hindrance. This can lead to incomplete deprotection, requiring harsh conditions that may cause side reactions. The formation of a stable mono-Boc protected intermediate is also a common issue, making it difficult to drive the reaction to completion.

Q2: I am observing a significant amount of mono-Boc-protected intermediate in my reaction mixture. How can I favor the complete di-deprotection?

The formation of the mono-Boc intermediate, (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, is a common kinetic product. To achieve complete deprotection, you may need to increase the severity of the reaction conditions. This can be accomplished by:

  • Increasing the reaction time: Monitor the reaction by TLC or LC-MS and continue until the mono-Boc intermediate is consumed.

  • Increasing the reaction temperature: Gentle heating (e.g., to 40-50 °C) can help overcome the activation energy for the removal of the second, more sterically hindered Boc group.[1]

  • Using a higher concentration of acid: Increasing the molar excess of the acid can accelerate the reaction.

Q3: Are there any recommended analytical techniques to monitor the progress of the deprotection?

Yes, the following techniques are recommended:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the disappearance of the starting material and the formation of the product and any intermediates. The free diamine product will be significantly more polar than the di-Boc and mono-Boc species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence of the reaction progress by monitoring the mass-to-charge ratio of the starting material, intermediate, and product.

Q4: What are the typical work-up procedures for isolating 1-aminomethyl-cyclopentylamine after deprotection?

The work-up procedure depends on the acid used for deprotection.

  • For TFA deprotection: After removal of TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in this), the residue is typically dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • For HCl deprotection: The product often precipitates as the dihydrochloride salt from the reaction mixture. This solid can be collected by filtration and washed with a non-polar solvent like diethyl ether. If a precipitate does not form, the solvent is removed under reduced pressure to yield the crude salt. The dihydrochloride salt is often a crystalline solid, which aids in purification.[1]

Troubleshooting Guide

Problem 1: Incomplete Deprotection

Symptoms:

  • TLC analysis shows the presence of starting material (di-Boc) and/or the mono-Boc intermediate.

  • LC-MS analysis confirms the presence of species with masses corresponding to the starting material and/or the mono-Boc intermediate.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., use neat TFA or a higher concentration of HCl in dioxane).[1]
Inadequate Reaction Time Extend the reaction time and monitor closely by TLC or LC-MS until all starting material and mono-Boc intermediate are consumed.
Low Reaction Temperature Gently warm the reaction mixture to 40-50 °C. Monitor for potential side reactions.[1]
Steric Hindrance This is inherent to the substrate. More forcing conditions (longer time, higher temperature, stronger acid) are generally required.
Problem 2: Formation of Side Products

Symptoms:

  • Presence of unexpected spots on TLC.

  • Unexpected masses observed in LC-MS analysis.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Alkylation by t-butyl cation The t-butyl cation generated during deprotection can alkylate nucleophiles. While less of a concern for this substrate, if issues arise, consider adding a scavenger like anisole or thioanisole to the reaction mixture.
Degradation under harsh conditions Prolonged exposure to strong acid and heat can lead to degradation. Optimize the reaction conditions to find a balance between complete deprotection and minimal side product formation.

Quantitative Data Summary

The following tables provide a comparison of typical reaction conditions for the deprotection of sterically hindered di-Boc protected amines. Note that optimal conditions for 1-aminomethyl-cyclopentylamine may need to be determined empirically.

Table 1: Comparison of Acidic Deprotection Methods

ParameterMethod A: TFA in DCMMethod B: HCl in Dioxane
Reagent Concentration 20-50% TFA in Dichloromethane (DCM) or neat TFA4M HCl in 1,4-Dioxane
Typical Reaction Time 2 - 24 hours4 - 48 hours
Temperature Room Temperature to 40°CRoom Temperature to 50°C
Typical Yield > 90%> 90%
Product Salt Form Trifluoroacetate (often oily)Dihydrochloride (often crystalline)

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the di-Boc-1-aminomethyl-cyclopentylamine in anhydrous DCM (approx. 0.1-0.2 M).

  • Add TFA (5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • For isolation of the free amine, dissolve the residue in an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Suspend or dissolve the di-Boc-1-aminomethyl-cyclopentylamine in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature. For this sterically hindered substrate, the reaction may require extended time (monitor by TLC/LC-MS). Gentle heating to 40-50°C can be applied if the reaction is sluggish.

  • Upon completion, the 1-aminomethyl-cyclopentylamine dihydrochloride salt may precipitate.

  • If a precipitate forms, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude dihydrochloride salt. The salt can often be purified by recrystallization.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_monitoring Reaction Monitoring cluster_decision Completion Check cluster_workup Work-up & Isolation cluster_product Final Product start Di-Boc-1-aminomethyl-cyclopentylamine deprotection Acid Treatment (TFA/DCM or HCl/Dioxane) start->deprotection monitoring TLC / LC-MS Analysis deprotection->monitoring is_complete Reaction Complete? monitoring->is_complete is_complete->deprotection No (extend time/increase temp) workup Acid Removal / Neutralization Precipitation / Extraction is_complete->workup Yes product 1-aminomethyl-cyclopentylamine (as free base or dihydrochloride salt) workup->product

Caption: Experimental workflow for the deprotection of di-Boc-1-aminomethyl-cyclopentylamine.

Troubleshooting_Logic start Incomplete Deprotection Observed cause1 Insufficient Acid? start->cause1 cause2 Reaction Time Too Short? cause1->cause2 No solution1 Increase Acid Concentration cause1->solution1 Yes cause3 Temperature Too Low? cause2->cause3 No solution2 Extend Reaction Time cause2->solution2 Yes solution3 Gently Increase Temperature cause3->solution3 Yes

Caption: Troubleshooting logic for incomplete di-Boc deprotection.

References

Preventing side reactions during Boc deprotection of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the challenges and side reactions associated with this chemical transformation. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure a successful deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic reagents used for the Boc deprotection of this compound?

A1: The most common reagents for Boc deprotection are strong acids. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent are widely used for this purpose.[1] TFA is often used neat or diluted in a solvent like dichloromethane (DCM), while HCl is typically used as a solution in dioxane or methanol.[1]

Q2: What is the general mechanism of acid-catalyzed Boc deprotection?

A2: The deprotection proceeds via an acid-catalyzed cleavage of the tert-butyl carbamate. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the loss of the stable tert-butyl cation, which subsequently generates isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[2][3]

Q3: What are the most common side reactions to be aware of during the deprotection of this specific diamine?

A3: The primary side reactions of concern are:

  • Incomplete Deproteprotection: Residual starting material or the mono-deprotected intermediate can remain, complicating purification.

  • t-Butylation: The tert-butyl cation generated during the reaction is a reactive electrophile that can alkylate the newly formed free amine or other nucleophilic sites.[4]

  • Intramolecular Cyclization: The two primary amine groups in the product can react intramolecularly to form a spiro-diazacyclic byproduct, especially under certain conditions.

  • Trifluoroacetylation: When using TFA, the deprotected amine can sometimes be acylated by a trifluoroacetyl group, although this is less common with primary amines.

Q4: How can t-butylation be minimized?

A4: The addition of "scavengers" to the reaction mixture is the most effective way to prevent t-butylation. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with the desired product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, and water.[5]

Q5: Is it possible to selectively remove only one Boc group to yield the mono-protected diamine?

A5: Achieving selective mono-deprotection of a di-Boc protected gem-diamine can be challenging due to the similar reactivity of the two protecting groups. However, by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the acid, it is possible to favor the formation of the mono-deprotected product. Thermal deprotection methods have also shown promise for selective deprotection of di-Boc protected diamines.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Deproteprotection 1. Insufficient acid concentration or stoichiometry.2. Short reaction time.3. Low reaction temperature.1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a higher concentration of HCl in dioxane (e.g., 4M).2. Extend the reaction time and monitor progress by TLC or LC-MS.3. Allow the reaction to proceed at room temperature.
Formation of t-butylated byproducts Generation of a reactive tert-butyl cation without a scavenger.Add a scavenger such as triethylsilane (TES, 2-5 equivalents) or water (a few equivalents) to the reaction mixture before adding the acid.
Formation of an unexpected major byproduct (potential spiro-diazacycle) Intramolecular reaction of the two primary amine groups after deprotection.- Use milder deprotection conditions (e.g., lower acid concentration, lower temperature) to minimize the time the free diamine is exposed to reactive conditions.- Consider performing the deprotection in the presence of a reagent that will immediately react with the newly formed amines (e.g., in situ derivatization).- If the fully deprotected diamine is the target, ensure complete and rapid workup to isolate the product as a salt, which is less reactive.
Low overall yield after workup 1. Product loss during aqueous workup due to the water solubility of the diamine salt.2. Degradation of the product under harsh acidic conditions.1. After deprotection, carefully neutralize the reaction mixture with a base (e.g., NaHCO₃, Et₃N) and extract the free amine with an organic solvent. Alternatively, evaporate the solvent and excess acid and use the resulting amine salt directly.2. Reduce the reaction time or use milder deprotection conditions.

Experimental Protocols

Protocol 1: Complete Deproteprotection using TFA

This protocol aims for the complete removal of the Boc group to yield 1,1-cyclopentanedimethanamine dihydrochloride.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected diamine (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the diamine salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the product as the TFA salt.

Protocol 2: Deproteprotection using HCl in Dioxane

This protocol is an alternative to TFA for complete deprotection.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected diamine (1 equivalent) in a minimal amount of dioxane or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (10-20 equivalents) to the stirred solution at room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to precipitate the dihydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Visualizing Reaction Pathways

To better understand the chemical transformations during Boc deprotection, the following diagrams illustrate the main reaction pathway and a significant side reaction.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_products Products Start (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester Product 1,1-Cyclopentanedimethanamine (as salt) Start->Product Desired Deprotection Reagent TFA in DCM or 4M HCl in Dioxane Side_Product Spiro[4.4]diaza-nonane (Intramolecular Cyclization) Product->Side_Product Side Reaction

Caption: General workflow for the Boc deprotection.

Side_Reaction_Pathway cluster_main Deprotection and Side Reaction Boc_Diamine Boc-Protected Diamine Diamine Deprotected Diamine Boc_Diamine->Diamine Acid-catalyzed Deprotection Spirocycle Spiro-diazacyclic byproduct Diamine->Spirocycle Intramolecular Cyclization

Caption: Pathway showing the formation of the spirocyclic byproduct.

Disclaimer: The provided protocols are general guidelines and may require optimization based on the specific reaction scale and desired purity. It is always recommended to monitor the reaction progress closely.

References

Technical Support Center: Purification of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester from common reaction byproducts.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of mono-Boc protected diamines.

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis involves the mono-protection of a symmetrical diamine. Consequently, the reaction mixture typically contains three main components: the desired mono-Boc-protected product, the unreacted starting diamine (1,1-bis(aminomethyl)cyclopentane), and the di-Boc-protected byproduct.[1] The relative amounts of these depend on the reaction conditions.

Q2: I am having difficulty separating the mono-Boc product from the di-Boc byproduct and the starting diamine. What should I do?

A2: The challenge often arises from the similar polarities of the three components.[2] A highly effective method to resolve this is a sequential acid-base extraction. The mono-Boc product and the unreacted diamine both have a free basic amine group, while the di-Boc byproduct does not. By acidifying the reaction mixture, you can protonate the basic compounds, moving them to the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer and can be washed away.[2] Subsequently, basifying the aqueous layer deprotonates the desired mono-Boc product and the unreacted diamine, allowing them to be extracted into a fresh organic layer.[2][3]

Q3: My yield of the mono-Boc product is low after purification. What are the likely causes?

A3: Low yield can stem from several factors:

  • Suboptimal Reaction Stoichiometry: Using an incorrect ratio of Boc-anhydride to the diamine can favor the formation of the di-Boc byproduct or leave a large amount of unreacted starting material.[1] For mono-protection, it is common to use slightly less than one equivalent of the protecting agent.

  • Incomplete Reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature.[2]

  • Losses during Extraction: Inefficient separation of aqueous and organic layers or an insufficient number of extractions can lead to product loss. Ensure proper mixing and phase separation.

Q4: Is column chromatography a suitable method for purifying this compound?

A4: Yes, column chromatography on silica gel is a very common and effective method for purifying mono-Boc-protected diamines.[2][4] It is typically performed after an initial acid-base extraction to separate the mono-Boc product from any remaining starting diamine. While the Boc group is acid-labile, it is generally stable to the conditions of silica gel chromatography.[2] The choice of an appropriate solvent system (eluent) is critical for good separation.

Q5: My purified product shows impurities in the NMR spectrum. What could they be?

A5: Besides the common byproducts (diamine, di-Boc), other impurities can arise:

  • tert-Butanol: A byproduct of the Boc-protection reaction.

  • Residual Solvents: From the reaction or purification steps.

  • Side-products from Boc deprotection: If harsh acidic conditions were inadvertently used during workup, some of the desired product might have been deprotected.[5][6] The intermediate t-butyl cation can also alkylate nucleophiles, creating other byproducts.[5][7]

Data on Purification Efficiency

The following table summarizes typical results for the purification of mono-Boc-protected diamines using the methods described.

Purification MethodCompound ExamplePurity AchievedYieldReference
Column ChromatographyMono-Boc-1,4-phenylenediamine97.7%81.5% - 89.1%[4]
Acid-Base Extraction & RecrystallizationMono-Boc-cyclohexane-1,2-diamine>99%66%[3]
Flow Chemistry & ExtractionMono-Boc-piperazineHigh Purity45% (in-situ)[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the di-Boc byproduct from the mono-Boc product and the unreacted diamine.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidification: Transfer the organic solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl). This will protonate the mono-Boc product and the unreacted diamine, transferring them to the aqueous layer. The neutral di-Boc byproduct will remain in the organic layer.

  • Separation of Di-Boc Byproduct: Separate the layers. The organic layer now contains the di-Boc byproduct and can be discarded (or the solvent recovered). Repeat the washing of the organic layer with the acidic solution to ensure complete extraction of basic components.

  • Basification: Combine the acidic aqueous layers. In a clean separatory funnel, carefully add a base (e.g., 2M NaOH) until the pH is greater than 12.[2][3] This deprotonates the mono-Boc product and the unreacted diamine.

  • Extraction of Mono-Boc Product: Extract the basified aqueous layer with fresh dichloromethane (3 x volume). The desired mono-Boc product and the unreacted diamine will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a mixture of the mono-Boc product and the starting diamine.[2] This mixture can then be further purified by column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is used to separate the mono-Boc product from the unreacted diamine after the initial extraction.

  • Column Preparation: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the mixture obtained from the acid-base extraction in a minimal amount of the chromatography eluent (or a slightly more polar solvent) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. A common gradient might be from 0% to 20% methanol in dichloromethane. The separation can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions as the components elute. Typically, the mono-Boc product will elute before the more polar unreacted diamine.

  • Analysis and Concentration: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

The following diagrams illustrate the purification workflow and a troubleshooting decision tree.

G Purification Workflow A Crude Reaction Mixture (Mono-Boc, Di-Boc, Diamine) B Dissolve in Organic Solvent (e.g., DCM) A->B C Acid Wash (1M HCl) B->C D Separate Layers C->D E Organic Layer (Di-Boc Byproduct) D->E Discard F Aqueous Layer (Mono-Boc-H+, Diamine-2H+) D->F G Basify to pH > 12 (e.g., NaOH) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Mixture of Mono-Boc and Diamine I->J K Silica Gel Column Chromatography J->K L Pure Mono-Boc Product K->L

Caption: Experimental workflow for purification.

G Troubleshooting Decision Tree start Start: Low Purity/ Low Yield q1 Impurity identified? start->q1 is_diboc Major impurity is Di-Boc or Diamine q1->is_diboc Yes is_other Other impurities (e.g., solvent) q1->is_other Yes, other q2 Low Yield Issue q1->q2 No sol_diboc Optimize Acid-Base Extraction. Ensure pH is correct. Perform Column Chromatography. is_diboc->sol_diboc sol_other Dry product under high vacuum. Consider recrystallization. is_other->sol_other is_reaction High level of unreacted starting material q2->is_reaction Yes is_process Product loss during purification q2->is_process Yes sol_reaction Check reaction time/temp. Verify stoichiometry of (Boc)₂O. is_reaction->sol_reaction sol_process Review extraction procedure. Ensure complete phase separation. Check for product precipitation. is_process->sol_process

Caption: Troubleshooting logic for purification issues.

References

Optimizing reaction conditions for the synthesis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the Curtius rearrangement of the precursor, 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid. This reaction converts the carboxylic acid into an isocyanate intermediate, which is then trapped with an alcohol to form the desired carbamate.[1][2] A widely used one-pot procedure employs diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, which then rearranges upon heating.[1]

Q2: What is the starting material for this synthesis?

A2: The primary starting material is 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid. This precursor already contains the Boc-protected amine and the cyclopentyl core.

Q3: Are there alternative synthetic routes?

A3: Yes, an alternative route is the Hofmann rearrangement of 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxamide.[3][4] This reaction converts a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate similar to the Curtius rearrangement.[3][5]

Q4: Why is the Curtius rearrangement generally preferred over the Hofmann rearrangement for this synthesis?

A4: The Curtius rearrangement, especially when using reagents like DPPA, is often preferred due to its mild reaction conditions and high tolerance for various functional groups.[2] The Hofmann rearrangement typically requires strongly basic conditions and the use of bromine, which can sometimes lead to side reactions, such as bromination of other parts of the molecule.[6]

Q5: What are the key intermediates in the Curtius rearrangement for this synthesis?

A5: The key intermediates are the acyl azide, which is formed from the carboxylic acid, and the subsequent isocyanate, which is generated upon thermal decomposition of the acyl azide with the loss of nitrogen gas.[1][5]

Experimental Protocols & Data

Protocol: Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA)

This protocol is adapted from general procedures for the synthesis of Boc-protected amines from carboxylic acids.[3]

Materials:

  • 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tert-butanol

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 30-60 minutes at room temperature to ensure the formation of the acyl azide.

  • Add anhydrous tert-butanol (2.0-3.0 eq) to the mixture.

  • Heat the reaction to reflux (typically 80-110°C) and monitor the progress by TLC or LC-MS until the starting material is consumed. Vigorous nitrogen evolution will be observed initially.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Data Presentation

Table 1: General Comparison of Reagents for Curtius Rearrangement

Reagent/MethodStarting MaterialTypical ConditionsAdvantagesDisadvantages
DPPA Carboxylic AcidToluene or THF, reflux with tert-butanolOne-pot procedure, high yield, good functional group tolerance.[1]DPPA is toxic and requires careful handling.
Sodium Azide / Ethyl Chloroformate Carboxylic AcidAcetone/water, then heat in tolueneInexpensive reagents.Two-step process, acyl azide intermediate is potentially explosive and must be handled with care.
Sodium Hypobromite (Hofmann) Primary AmideAqueous NaOH, Br₂Inexpensive reagents.Strongly basic conditions, potential for side reactions (e.g., bromination).[3][6]

Table 2: Optimization of Reaction Parameters for DPPA-mediated Curtius Rearrangement (General Observations)

ParameterConditionExpected Outcome on YieldRationale
Temperature 80-110 °COptimalEnsures efficient rearrangement of the acyl azide to the isocyanate. Lower temperatures may lead to incomplete reaction.
Solvent Toluene, Benzene, Dioxane (anhydrous)HighAprotic, high-boiling solvents are ideal for the rearrangement. The presence of water can lead to urea byproducts.
Base Triethylamine (TEA), DIPEAHighActs as a proton scavenger to facilitate the formation of the mixed anhydride intermediate with DPPA.[1]
tert-Butanol 2-3 equivalentsHighServes as the nucleophile to trap the isocyanate intermediate, forming the Boc-protected amine. Excess ensures complete trapping.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up & Purification start Dissolve Starting Material (1-(Boc-amino)cyclopentane- 1-carboxylic acid) in Anhydrous Toluene add_base Add Triethylamine (1.1 eq) start->add_base add_dppa Add DPPA (1.1 eq) at Room Temperature add_base->add_dppa stir1 Stir for 30-60 min add_dppa->stir1 add_tbuoh Add Anhydrous tert-Butanol (2-3 eq) stir1->add_tbuoh reflux Heat to Reflux (80-110°C) Monitor by TLC/LC-MS add_tbuoh->reflux cool Cool to Room Temperature reflux->cool concentrate1 Concentrate Under Reduced Pressure cool->concentrate1 extract Redissolve in Ethyl Acetate, Wash with NaHCO3 & Brine concentrate1->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate2 Concentrate Under Reduced Pressure dry->concentrate2 purify Purify by Silica Gel Column Chromatography concentrate2->purify product Final Product: (1-Aminomethyl-cyclopentyl)- carbamic acid tert-butyl ester purify->product G start Low or No Product Yield? check_sm Is Starting Material Consumed? (Check TLC/LC-MS) start->check_sm sm_present Starting Material Remains check_sm->sm_present No sm_gone Starting Material Consumed check_sm->sm_gone Yes cause1 Incomplete Reaction sm_present->cause1 cause2 Side Reaction or Degradation sm_gone->cause2 solution1 Potential Solutions: - Increase reaction time - Increase temperature - Check reagent quality (DPPA, base) - Ensure anhydrous conditions cause1->solution1 check_impurities Are there major unidentified spots/peaks? cause2->check_impurities urea Possible Urea Formation check_impurities->urea other_side Other Side Reactions check_impurities->other_side solution2 Cause: Presence of water or other amine nucleophiles. Solution: - Use anhydrous solvents/reagents - Purify starting material if needed urea->solution2 solution3 Cause: Isocyanate polymerization or reaction with solvent. Solution: - Ensure sufficient trapping agent (tert-butanol) - Re-evaluate solvent choice other_side->solution3

References

Troubleshooting low yields in the preparation of mono-Boc-protected diamines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of mono-Boc-protected diamines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this critical chemical transformation.

Troubleshooting Guide

This guide addresses the most frequent challenges in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why is the yield of my mono-Boc-protected diamine unexpectedly low?

Low yields are primarily due to two main issues: the concurrent formation of the di-Boc-protected byproduct and incomplete reaction.[1]

  • Cause A: Formation of di-Boc-protected diamine. The protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), can react with both amino groups of the diamine, leading to the formation of a di-protected byproduct.[1] This is often the primary challenge in achieving high selectivity for the mono-protected product.[1]

  • Solution 1: Stoichiometric Control. Carefully adjust the molar ratio of (Boc)₂O to the diamine. While some methods use a 1:1 molar ratio with success, employing a slight excess of the diamine can favor mono-protection.[1][2] However, using a large excess of a valuable diamine may not be practical.[2] Flow chemistry offers precise control over stoichiometry and can significantly improve the yield of the mono-protected product.[1]

  • Solution 2: Mono-protonation of the Diamine. To differentiate the two amino groups, one can be selectively protonated to form a mono-hydrochloride salt, rendering it unreactive towards (Boc)₂O.[1][2][3][4][5] This can be achieved by adding one equivalent of an acid like hydrochloric acid (HCl).[2][3][4][5] A convenient alternative is the in-situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[3][4]

  • Cause B: Incomplete Reaction. The reaction may not have proceeded to completion, leaving unreacted starting material.

  • Solution 1: Optimize Reaction Time and Temperature. Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as dictated by the specific protocol. Some reactions may require overnight stirring to reach completion.[1]

  • Solution 2: Employ a Catalyst. For certain substrates, the addition of a catalyst like iodine can be beneficial in driving the reaction forward.[1][2]

Below is a troubleshooting workflow to address low yields:

G start Low Yield of Mono-Boc Product check_byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_byproducts di_boc Di-Boc Product Detected check_byproducts->di_boc  Yes incomplete_rxn Unreacted Diamine Detected check_byproducts->incomplete_rxn  Yes purification Purification Issues? check_byproducts->purification  No solution_di_boc Optimize Stoichiometry (Excess Diamine or <1 eq. Boc₂O) OR Use Mono-protonation Strategy (HCl, Me₃SiCl) di_boc->solution_di_boc solution_incomplete_rxn Increase Reaction Time/Temp OR Add Catalyst (e.g., Iodine) incomplete_rxn->solution_incomplete_rxn end Improved Yield solution_di_boc->end solution_incomplete_rxn->end solution_purification Optimize Purification: - Acid-Base Extraction - Column Chromatography (Silica or Alumina) purification->solution_purification Yes purification->end No solution_purification->end

Caption: Troubleshooting logic for low yield in mono-Boc synthesis.

Question 2: How can I effectively purify the mono-Boc-protected diamine from the reaction mixture?

Purification can be challenging due to the similar polarities of the mono-Boc-protected product, the di-Boc byproduct, and the unreacted diamine.[1]

  • Solution 1: Acid-Base Extraction. This is a crucial and highly effective purification step.[1] By acidifying the reaction mixture (e.g., with HCl), the basic unreacted diamine and the mono-Boc-protected product will be protonated and partition into the aqueous layer. The neutral di-Boc-protected byproduct can then be removed by extraction with an organic solvent.[1][2] Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-protected product and the unreacted diamine, allowing for their extraction into an organic solvent.[1][2][3][4]

  • Solution 2: Column Chromatography. Column chromatography using silica gel is a viable and common method for purification.[1] While the Boc group is acid-labile, it is generally stable under standard silica gel chromatography conditions.[1][6] It is advisable to use a suitable solvent system and avoid highly acidic conditions.[1] Basic alumina can also be used as the stationary phase.[1][2]

The general workflow for selective mono-Boc protection is illustrated below:

G cluster_reaction Reaction cluster_workup Workup & Purification diamine Diamine reaction Reaction (e.g., with in-situ HCl) diamine->reaction boc2o (Boc)₂O boc2o->reaction acidification Acidify Mixture (e.g., HCl) reaction->acidification extraction1 Extract with Organic Solvent acidification->extraction1 di_boc_waste Di-Boc Byproduct (Organic Layer) extraction1->di_boc_waste basification Basify Aqueous Layer (e.g., NaOH) extraction1->basification Aqueous Layer extraction2 Extract with Organic Solvent basification->extraction2 final_product Pure Mono-Boc Product extraction2->final_product

Caption: General workflow for selective mono-Boc protection of diamines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of (Boc)₂O to diamine? A: This can be method-dependent. While a 1:1 molar ratio is used in some high-selectivity protocols (like the mono-protonation method),[2] other approaches may benefit from a slight excess of the diamine. In flow chemistry, an optimal yield for mono-protected piperazine was achieved with 0.8 equivalents of (Boc)₂O.

Q2: Can I use a different protecting group? A: Yes, other carbamate protecting groups like Cbz (benzyloxycarbonyl) and Alloc (allyloxycarbonyl) can be introduced selectively using similar strategies with the corresponding reagents.[7]

Q3: Is the Boc group stable during silica gel column chromatography? A: Yes, the Boc group is generally stable under the conditions of silica gel chromatography.[1][6] However, prolonged exposure to acidic conditions should be avoided.

Q4: My NMR spectrum of the purified product is not clean. What could be the issue? A: If the NMR spectrum appears messy, consider trying a different deuterated solvent, such as DMSO-d₆, especially if your compound has poor solubility in chloroform-d.[6] Ensure that all residual solvents from the workup have been thoroughly removed.

Q5: Are there alternatives to (Boc)₂O for mono-protection? A: Yes, other reagents can be employed. For instance, alkyl phenyl carbonates have been successfully used for the selective mono-carbamate protection of aliphatic diamines.[7]

Data Presentation

The following table summarizes the yields of mono-Boc protected diamines using the in-situ HCl generation method with Me₃SiCl, demonstrating its applicability to a range of substrates.

EntryDiamineProductYield (%)Purity (%)
1(1R,2R)-Cyclohexane-1,2-diaminetert-Butyl (1R,2R)-2-aminocyclohexylcarbamate66>99
21,2-Diaminopropanetert-Butyl (2-aminopropyl)carbamate7298
31,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate6493
41,4-Diaminobutanetert-Butyl (4-aminobutyl)carbamate7099
51,5-Diaminopentanetert-Butyl (5-aminopentyl)carbamate68>99
61,6-Diaminohexanetert-Butyl (6-aminohexyl)carbamate72>99
71,7-Diaminoheptanetert-Butyl (7-aminoheptyl)carbamate6599
81,8-Diaminooctanetert-Butyl (8-aminooctyl)carbamate69>99
Data adapted from Servín, F. A., et al. (2017). Journal of the Mexican Chemical Society, 61(1).[3]

Experimental Protocols

Protocol 1: Mono-Boc Protection using in-situ Generated HCl from Me₃SiCl

This protocol is based on the method described by Servín et al.[3][4]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C (ice bath).

  • In-situ HCl Generation: Add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the cooled and stirred solution. A white precipitate of the diamine monohydrochloride may form.

  • Equilibration: Allow the mixture to warm to room temperature and stir for a short period.

  • Boc Protection: Add water (a small amount, e.g., 1 mL), followed by a solution of (Boc)₂O (1 equivalent) in methanol. Stir the mixture at room temperature for 1 hour.[3][4]

  • Workup:

    • Dilute the reaction mixture with water.[3][4]

    • Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.[3][4]

    • Adjust the pH of the aqueous layer to >12 with a NaOH solution.[3][4]

    • Extract the product into an organic solvent such as dichloromethane (3x).[3][4]

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.[1][3][4]

Protocol 2: Standard Boc Protection of an Amine

This is a general procedure that can be adapted and optimized for mono-protection by carefully controlling stoichiometry.

  • Dissolve Amine: Dissolve the diamine (e.g., 1.2-1.5 equivalents) in a suitable solvent (e.g., THF, acetonitrile, methanol).[8]

  • Add Base (Optional but common): Add a base such as triethylamine (Et₃N) or N,N-dimethylaminopyridine (DMAP).[9]

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) to the solution.

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., to 40°C).[8] Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

    • Purify the crude product by acid-base extraction or column chromatography as needed.

References

Technical Support Center: Stability of Boc-Protected Substituted Cyclopentylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group on substituted cyclopentylamines. This resource is designed to assist in experimental design, troubleshooting, and optimization of synthetic routes involving these important intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the Boc group on a cyclopentylamine?

A1: The Boc group is a carbamate protecting group widely used for amines due to its predictable stability profile. Generally, it is stable under basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenation).[1][2][3] Its primary lability is towards acidic conditions, which allows for its selective removal.[4]

Q2: How do substituents on the cyclopentyl ring affect the stability of the Boc group?

A2: Substituents on the cyclopentyl ring can influence the stability of the Boc group through electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the cyclopentyl ring can decrease the rate of acid-catalyzed deprotection by destabilizing the formation of the carbocation intermediate. Conversely, electron-donating groups (EDGs) can accelerate the cleavage.[5]

  • Steric Hindrance: Bulky substituents near the Boc-protected amino group can sterically hinder the approach of the acid catalyst, thereby slowing down the rate of deprotection. More forcing conditions, such as higher temperatures or longer reaction times, may be necessary for complete removal in such cases.[6][7]

Q3: Under what specific acidic conditions is the Boc group on a cyclopentylamine typically cleaved?

A3: The Boc group is typically cleaved using strong acids. Common reagents include:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), often in concentrations ranging from 20-50% (v/v).[4][8]

  • Hydrogen chloride (HCl) in an organic solvent, such as a 4M solution in 1,4-dioxane.[9]

The reaction is usually carried out at temperatures ranging from 0 °C to room temperature, with reaction times varying from 30 minutes to a few hours, depending on the specific substrate.[8]

Q4: Can the Boc group be unintentionally cleaved during other reaction steps or purification?

A4: Yes, unintentional cleavage can occur. For instance, during purification by silica gel chromatography, the acidic nature of the silica gel can sometimes lead to partial or complete loss of the Boc group, especially for more sensitive substrates. Using a neutralized silica gel or a different purification method can mitigate this issue. Similarly, exposure to even mild aqueous acidic conditions for prolonged periods can lead to slow hydrolysis.

Q5: Are there any common side reactions to be aware of during the deprotection of Boc-substituted cyclopentylamines?

A5: The major side reaction during acid-catalyzed deprotection arises from the formation of a reactive tert-butyl cation. This cation can act as an alkylating agent, reacting with nucleophilic functional groups on the substrate or in the reaction mixture. To prevent this, "scavengers" such as triisopropylsilane (TIS), thioanisole, or water are often added to the reaction mixture to trap the tert-butyl cation.[8]

Troubleshooting Guides

Issue 1: Incomplete or Slow Boc Protection Reaction
Possible Cause Troubleshooting Suggestion
Low Nucleophilicity of the Cyclopentylamine For sterically hindered or electron-poor cyclopentylamines, consider using a catalyst such as 4-(dimethylamino)pyridine (DMAP) in catalytic amounts. Be aware that DMAP can also catalyze side reactions.
Poor Solubility of the Starting Material If the cyclopentylamine salt is used, ensure it is fully neutralized to the free amine before reaction. Using a co-solvent system (e.g., THF/water) can improve solubility.[10]
Steric Hindrance Increase the reaction temperature and/or reaction time. Consider using a more reactive Boc-donating reagent.
Issue 2: Incomplete or Slow Boc Deprotection
Possible Cause Troubleshooting Suggestion
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). Ensure the acid is fresh and anhydrous, as water can affect its efficacy.
Steric Hindrance from Substituents Increase the reaction time and/or temperature. Consider using a stronger acid system if other functional groups are stable.
Electron-Withdrawing Substituents Prolong the reaction time or gently heat the reaction mixture to facilitate the cleavage.
Issue 3: Formation of Side Products During Protection/Deprotection
Possible Cause Troubleshooting Suggestion
Di-Boc Protection of Primary Amines Use a stoichiometric amount of Boc anhydride (Boc₂O) and avoid excess. Monitor the reaction closely by TLC or LC-MS.
Alkylation by tert-butyl Cation (Deprotection) Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the deprotection reaction mixture.[8]
Intramolecular Cyclization If the cyclopentylamine has a suitably positioned nucleophilic substituent (e.g., a hydroxyl group), intramolecular cyclization can occur. Performing the reaction at a lower temperature may help to minimize this side reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Substituted Cyclopentylamine

Materials:

  • Substituted cyclopentylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted cyclopentylamine (1.0 eq) in DCM or THF.

  • Add TEA or DIPEA (1.2 eq) to the solution.

  • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin-Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected substituted cyclopentylamine.

Protocol 2: General Procedure for N-Boc Deprotection of a Substituted Cyclopentylamine using TFA

Materials:

  • N-Boc protected substituted cyclopentylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Triisopropylsilane (TIS) as a scavenger

Procedure:

  • Dissolve the N-Boc protected cyclopentylamine (1.0 eq) in DCM.

  • (Optional) Add TIS (1.2 eq) to the solution.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutene). Ensure adequate ventilation.[4]

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a base and extracted to yield the free amine.

Data Presentation

Table 1: Typical Conditions for Boc Protection and Deprotection

Transformation Reagents Solvent Temperature Typical Reaction Time Common Yields
Boc Protection Boc₂O, Base (e.g., TEA)DCM, THFRoom Temp.1 - 4 hours>90%
Boc Deprotection TFA (20-50%)DCM0 °C to Room Temp.0.5 - 3 hours>90%
Boc Deprotection 4M HCl in DioxaneDioxaneRoom Temp.0.5 - 2 hours>90%

Table 2: 1H and 13C NMR Chemical Shifts for the Boc Group

Group 1H NMR (δ, ppm) 13C NMR (δ, ppm) Notes
tert-butyl (-(CH₃)₃)~1.4 (singlet, 9H)~28.5 (3C)A characteristic singlet integrating to 9 protons is a strong indicator of a successful Boc protection.
Quaternary Carbon (-C(CH₃)₃)-~79.5 (1C)The chemical shift of this carbon can be sensitive to the electronic environment.
Carbonyl (C=O)-~155 (1C)The carbonyl carbon chemical shift is also influenced by the electronic nature of the nitrogen substituent.

Note: Chemical shifts can vary depending on the solvent and the specific structure of the substituted cyclopentylamine.

Visualizations

Boc_Protection_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substituted Cyclopentylamine and Base in Solvent B Add Boc Anhydride (Boc₂O) A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Aqueous Wash D->E F Dry and Concentrate E->F G Purify (if necessary) F->G H H G->H Final Product: N-Boc-Substituted Cyclopentylamine

General workflow for the Boc protection of a substituted cyclopentylamine.

Boc_Deprotection_Mechanism A Boc-Protected Amine B Protonation of Carbonyl Oxygen (+ H⁺ from TFA) A->B + H⁺ C Cleavage to form Carbamic Acid and tert-Butyl Cation B->C Spontaneous D Decarboxylation of Carbamic Acid C->D Unstable Intermediate F tert-Butyl Cation Trapping (by Scavenger or Side Reaction) C->F E Formation of Free Amine and CO₂ D->E - CO₂

Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Troubleshooting_Logic Start Incomplete Deprotection? Check_Acid Increase Acid Concentration/Time? Start->Check_Acid Yes Success Complete Deprotection Start->Success No Check_Sterics Steric Hindrance Present? Check_Acid->Check_Sterics No Improvement Check_Acid->Success Resolved Increase_Temp Increase Reaction Temperature Check_Sterics->Increase_Temp Yes Failure Re-evaluate Strategy Check_Sterics->Failure No Increase_Temp->Success Resolved Increase_Temp->Failure No Improvement

A simplified troubleshooting flowchart for incomplete Boc deprotection.

References

Technical Support Center: Characterization of Impurities in (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and impurity characterization of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound typically involves the selective mono-N-Boc protection of the starting material, 1,1-bis(aminomethyl)cyclopentane. This is a common challenge in organic synthesis as the di-protected byproduct can also be formed.[1] Effective strategies to favor mono-protection include careful control of stoichiometry, slow addition of the Boc-anhydride reagent, or the use of an acid to temporarily block one of the amino groups.[1][2][3]

Q2: What are the common impurities encountered in this synthesis?

Based on the general understanding of mono-Boc protection of diamines, the following impurities are commonly encountered:

  • Di-Boc protected 1,1-bis(aminomethyl)cyclopentane: This is the most common byproduct, resulting from the reaction of both amino groups with the Boc-anhydride.[1]

  • Unreacted 1,1-bis(aminomethyl)cyclopentane: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Byproducts from Boc-anhydride: Di-tert-butyl dicarbonate can decompose to form byproducts such as tert-butanol and tert-butyl carbamate.

Q3: Which analytical techniques are recommended for impurity profiling?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and non-volatile impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both often containing a modifier like trifluoroacetic acid) is a common choice.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities. 1H and 13C NMR are essential for structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low yield of the desired mono-Boc product Excessive formation of the di-Boc protected byproduct. 1. Stoichiometry Control: Carefully control the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine. Using a slight excess of the diamine can favor mono-protection.[1] 2. Slow Addition: Add the (Boc)₂O solution dropwise over an extended period to maintain a low concentration of the reagent in the reaction mixture.[1] 3. Acid Protection: Add one equivalent of a strong acid (e.g., HCl) to the diamine solution before adding (Boc)₂O. This will form the mono-hydrochloride salt, rendering one amine group less reactive.[2][5]
Incomplete reaction. 1. Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitoring the reaction progress by TLC or HPLC is recommended. 2. Catalyst: For some substrates, the addition of a catalyst like iodine might be beneficial.[3]
Difficulty in purifying the product Co-elution of the product and the di-Boc impurity during chromatography. 1. Acid-Base Extraction: Utilize the basicity of the free amine in the desired mono-Boc product. Wash the crude product with a dilute acid solution to protonate and extract the desired product and any unreacted diamine into the aqueous phase, leaving the neutral di-Boc byproduct in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified mono-Boc product.[1]
Product instability on silica gel. The Boc protecting group can be sensitive to acidic conditions. If using column chromatography, consider using a neutral or deactivated silica gel, or a different purification technique like crystallization.
Presence of unexpected peaks in the analytical chromatogram or spectrum Formation of side products or degradation. 1. Characterize the impurity: Use LC-MS and NMR to identify the structure of the unknown impurity. This will provide insights into its formation mechanism. 2. Optimize reaction conditions: Once the impurity is identified, modify the reaction conditions (e.g., temperature, solvent, base) to minimize its formation.

Experimental Protocols

General "One-Pot" Protocol for Mono-Boc Protection of a Diamine

Materials:

  • Diamine (1,1-bis(aminomethyl)cyclopentane)

  • Anhydrous Methanol

  • Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Water

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diamine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add TMSCl (1.0 eq) or SOCl₂ (0.5 eq) dropwise to the stirred solution. A precipitate of the diamine monohydrochloride may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a small amount of water (e.g., 1 mL), followed by a solution of (Boc)₂O (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with water.

  • Wash the aqueous layer with diethyl ether to remove the di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a NaOH solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or crystallization if necessary.

Data Presentation

The following table summarizes typical analytical parameters for the characterization of Boc-protected amines. Specific values for this compound would need to be determined experimentally.

Parameter HPLC GC-MS ¹H NMR (CDCl₃)
Column C18 reversed-phaseCapillary column (e.g., DB-5ms)-
Mobile Phase/Carrier Gas Acetonitrile/Water gradient with 0.1% TFAHelium-
Detection UV at ~210 nm or ELSDMass Spectrometer (EI mode)-
Expected Retention Time Dependent on specific conditionsDependent on specific conditions-
Expected ¹H Signals --δ ~1.4 (s, 9H, Boc), Signals for cyclopentyl and aminomethyl protons
Expected ¹³C Signals --δ ~28 (3C, Boc-CH₃), ~80 (Boc-C), Signals for cyclopentyl and aminomethyl carbons

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1,1-bis(aminomethyl)cyclopentane reaction Mono-Boc Protection (Boc)₂O, Solvent, Base/Acid start->reaction crude Crude Product reaction->crude extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography (Optional) extraction->chromatography pure (1-Aminomethyl-cyclopentyl)- carbamic acid tert-butyl ester extraction->pure chromatography->pure hplc HPLC pure->hplc gcms GC-MS pure->gcms nmr NMR pure->nmr

Caption: General experimental workflow for the synthesis, purification, and analysis.

Troubleshooting_Logic start Low Yield of Mono-Boc Product cause1 Di-Boc Formation? start->cause1 cause2 Incomplete Reaction? start->cause2 solution1a Adjust Stoichiometry cause1->solution1a Yes solution1b Slow Addition of (Boc)₂O cause1->solution1b Yes solution1c Use Acid Protection cause1->solution1c Yes solution2a Increase Reaction Time cause2->solution2a Yes solution2b Optimize Temperature cause2->solution2b Yes solution2c Add Catalyst cause2->solution2c Yes

Caption: Troubleshooting logic for low yield in the mono-Boc synthesis.

References

Avoiding tert-butylation of sensitive functional groups during deprotection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the common side reaction of tert-butylation of sensitive functional groups during the deprotection of tert-butyl-based protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during the acidic deprotection of tert-butyl protecting groups?

A1: The primary cause of side product formation is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the tert-butyl group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[1][2][3]

Q2: Which functional groups and amino acid residues are most susceptible to tert-butylation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][4]

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[1][2][4]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1][4]

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[5]

Other nucleophilic functionalities such as amidines and guanidines can also be susceptible to alkylation.[2]

Q3: What are scavengers and how do they prevent the formation of side products?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][4] They are more reactive towards the carbocation than the sensitive residues of the substrate, thus "trapping" the carbocations before they can cause unwanted modifications.[2][6]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, which can be observed through analytical techniques like HPLC or LC-MS analysis.[5][7]

Q5: Are there alternative protecting group strategies to avoid tert-butylation?

A5: Yes, employing an orthogonal protecting group strategy is a viable approach. For instance, using a trityl (Trt) group for the protection of hydroxyl groups on threonine, as in Fmoc-Thr(Trt)-OH, can be advantageous.[8] The bulky trityl cation formed during deprotection is less prone to act as an aggressive electrophile compared to the tert-butyl cation, which can reduce side reactions like the t-butylation of sensitive residues.[8]

Troubleshooting Guides

Issue 1: Presence of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[2] A mass shift of +56 Da is a characteristic sign of tert-butylation.[7]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your molecule.[2][7] Refer to the scavenger selection table below.

Issue 2: Incomplete Deprotection.

  • Possible Cause 1: Insufficient concentration or equivalents of acid. [5][6]

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[2] For substrates with significant steric bulk, a stronger acid system like 4M HCl in dioxane may be necessary.[3][7]

  • Possible Cause 2: Insufficient reaction time or temperature. [6]

    • Solution: Extend the reaction time and monitor the reaction progress closely.[2] Most deprotections are carried out at room temperature; however, gentle warming can be considered, though it may also increase side product formation if scavengers are not used.[3][6]

  • Possible Cause 3 (Solid-Phase Synthesis): Poor resin swelling. [7]

    • Solution: Ensure the resin is adequately swollen in the reaction solvent to allow the acid to access all reaction sites.[3][7]

Issue 3: Trifluoroacetylation of the deprotected amine.

  • Possible Cause: The newly deprotected amine can sometimes be acylated by a trifluoroacetyl group when using trifluoroacetic acid (TFA).[3]

  • Solution:

    • Switch Acid: Consider using 1-2M HCl in an organic solvent like dioxane as an alternative to TFA.[3]

    • Workup: After deprotection with TFA, ensure thorough removal of the acid by co-evaporation with a non-polar solvent like toluene.[3]

Data Presentation

Table 1: Common Scavengers and Their Primary Targets

ScavengerTarget Residue(s)Notes
Triisopropylsilane (TIS)Tryptophan (Trp)Highly effective carbocation scavenger.[7]
Triethylsilane (TES)Tryptophan (Trp)Highly effective carbocation scavenger.[7]
ThioanisoleMethionine (Met), Tryptophan (Trp)Effective in preventing S-alkylation of Met and can suppress oxidation.[2][4]
1,2-Ethanedithiol (EDT)Cysteine (Cys), Tryptophan (Trp)Commonly used for Cys and effective at preventing acid-catalyzed oxidation of Trp.[2][7]
Phenol / Anisole / m-CresolTyrosine (Tyr)These phenolic compounds act as decoys for the tert-butyl cation.[7]
WaterGeneralCan act as a scavenger for the tert-butyl cation.[9]

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution with Scavengers

  • Dissolution: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane, DCM).

  • Scavenger Addition: Add the selected scavenger or scavenger cocktail to the solution. For a tryptophan-containing compound, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[6] For more sensitive substrates, the reaction can be cooled to 0 °C before adding the acid.[10]

  • Reaction: Stir the reaction at room temperature for 1-2 hours.[6]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC or LC-MS).[6][11]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3][11] The crude product is often obtained as the TFA salt and can be further purified by precipitation from cold diethyl ether or by chromatography.[6]

Protocol 2: Cleavage and Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell the peptide-resin in a suitable solvent like DCM.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[7] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA.[1]

  • Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume).[8]

  • Collection and Drying: Collect the precipitated peptide by centrifugation and decantation of the ether. Wash the peptide pellet with cold ether and dry under vacuum.

Visualizations

Deprotection_Mechanism Boc_Protected Boc-Protected Amine Protonated Protonated Intermediate Boc_Protected->Protonated + H+ (TFA) Free_Amine Free Amine Protonated->Free_Amine tBu_Cation tert-Butyl Cation Protonated->tBu_Cation - CO2 Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Sensitive_Group Sensitive Functional Group (e.g., Trp, Met, Cys) Scavenger Scavenger (e.g., TIS, Thioanisole) Troubleshooting_Workflow Start Deprotection Reaction Complete Check_Purity Analyze Crude Product (HPLC, LC-MS) Start->Check_Purity Side_Products Side Products Detected? (+56 Da peak?) Check_Purity->Side_Products Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Add_Scavenger Add/Optimize Scavenger Cocktail Side_Products->Add_Scavenger Yes Increase_Acid Increase Acid Concentration or Extend Reaction Time Incomplete_Reaction->Increase_Acid Yes Product_OK Product is Clean Incomplete_Reaction->Product_OK No Re_run Re-run Deprotection Add_Scavenger->Re_run Increase_Acid->Re_run Re_run->Check_Purity Experimental_Workflow Start Start: Boc-Protected Substrate Dissolve 1. Dissolve in Solvent (DCM) Start->Dissolve Add_Scavengers 2. Add Scavengers (e.g., TIS, H2O) Dissolve->Add_Scavengers Add_Acid 3. Add Acid (TFA) at 0°C to RT Add_Scavengers->Add_Acid Stir 4. Stir for 1-4 hours Add_Acid->Stir Monitor 5. Monitor by LC-MS/TLC Stir->Monitor Workup 6. Workup (Evaporation, Precipitation) Monitor->Workup Purify 7. Purify (Chromatography) Workup->Purify End End: Purified Deprotected Product Purify->End

References

Technical Support Center: Large-Scale Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale purification of polar amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of these often-problematic molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar amine compounds, offering potential causes and solutions in a direct question-and-answer format.

Chromatography

Question: My highly polar amine compound shows little to no retention and elutes in the solvent front during reversed-phase chromatography. What can I do to improve retention?

Answer: This is a frequent challenge with polar amines on traditional C18 columns due to their high water solubility and limited hydrophobic interaction with the stationary phase.[1] Here are several strategies to enhance retention:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[2][3] It employs a polar stationary phase (e.g., silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][3]

  • Adjust Mobile Phase pH in Reversed-Phase: For basic amines, increasing the mobile phase pH can deprotonate the amine, rendering it more hydrophobic and thereby increasing its retention on a reversed-phase column.[2] It is generally recommended to adjust the mobile phase pH to at least two units above the pKa of the amine.[2]

  • Use an Embedded Polar Group (EPG) Column: These reversed-phase columns have polar functional groups embedded in the alkyl chains, which can enhance the retention of polar analytes.

  • Ion-Pairing Chromatography: Introducing an ion-pairing reagent of the opposite charge to the mobile phase can form a neutral complex with the amine, which will have greater retention on a reversed-phase column.

Question: I am observing significant peak tailing when purifying my basic amine compound on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing for basic compounds on silica is a common problem that arises from strong interactions between the basic amine and acidic silanol groups on the silica surface.[4][5][6] This leads to multiple retention mechanisms and results in asymmetrical peaks.[5][6] Here are several approaches to mitigate this issue:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide (e.g., 0.1-1%), into the mobile phase can help to saturate the active silanol sites on the stationary phase, thus minimizing their interaction with the amine analyte.[1][2]

  • Use a Deactivated Stationary Phase: Employing an end-capped or "base-deactivated" silica column can significantly improve the peak shape for basic compounds by reducing the number of accessible acidic silanol groups.[1][6]

  • Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like diol or amine.[7]

  • Control Mobile Phase pH: In reversed-phase chromatography, operating at a low pH (e.g., 2.5-4) will protonate the basic amine and suppress the ionization of the silanol groups, which can reduce unwanted interactions.[7]

Question: My polar amine compound appears to be degrading on the silica gel during flash chromatography. What are my options for purification without decomposition?

Answer: The acidic nature of standard silica gel can cause the degradation of sensitive amine compounds.[8] Here are several strategies to overcome this instability:

  • Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica by pre-treating the packed column with a solvent system containing a small amount of a base, like 1-3% triethylamine.[7]

  • Utilize an Alternative Stationary Phase: Switching to a more inert or basic stationary phase is a good option. Choices include:

    • Alumina (Basic or Neutral): A common alternative to silica gel.

    • Bonded Silica Phases: Diol or amine-functionalized silica can be less harsh.[7]

    • Reversed-Phase Chromatography: The non-polar stationary phase is less likely to cause acid-catalyzed degradation.[2]

  • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 with a polar co-solvent and is often a gentle method for purifying unstable compounds.

Crystallization

Question: I am struggling to crystallize my polar amine compound. It either remains an oil or crashes out as an amorphous solid. What can I do?

Answer: Crystallization of highly polar compounds can be challenging due to their high solubility in polar solvents and the strong intermolecular forces that can hinder the formation of an ordered crystal lattice. Here are some troubleshooting steps:

  • Form a Salt: Converting the amine to a salt (e.g., hydrochloride, sulfate, or tartrate) significantly alters its polarity and crystal packing properties, often leading to a more readily crystallizable solid.[9][10][11]

  • Systematic Solvent Screening: Test a wide range of solvents with varying polarities. A good crystallization solvent will dissolve the compound when hot but not when cold.[12]

  • Use a Co-solvent System: If a single solvent is not effective, a binary solvent system can be employed. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[13]

  • Slow Down the Crystallization Process: Rapid cooling often leads to precipitation rather than crystallization. Allow the solution to cool slowly to room temperature and then in the refrigerator. Techniques like slow evaporation or vapor diffusion can also be effective.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

Liquid-Liquid Extraction

Question: My polar amine has high water solubility, making it difficult to extract into an organic solvent. How can I improve the extraction efficiency?

Answer: The high polarity and potential for hydrogen bonding make polar amines challenging to extract from aqueous solutions. Here are some strategies:

  • pH Adjustment: The extraction of a basic amine from an aqueous phase into an organic solvent is favored at a high pH, where the amine is in its neutral, more lipophilic form. Conversely, to extract an amine into an aqueous phase, the pH should be lowered to form the water-soluble salt.[9][10]

  • Salting Out: Adding a high concentration of an inorganic salt (e.g., NaCl, (NH4)2SO4) to the aqueous phase can decrease the solubility of the polar amine in the aqueous layer and promote its partitioning into the organic phase.[14][15]

  • Use of a More Polar Organic Solvent: Solvents like ethyl acetate or butanol may be more effective at extracting polar compounds than less polar solvents like hexane or diethyl ether.[16]

  • Ion-Pair Extraction: For highly polar, charged amines, an ion-pairing agent with a large, hydrophobic counter-ion can be added to the aqueous phase. This forms a neutral, more hydrophobic ion pair that can be extracted into an organic solvent.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar amine?

A1: A good starting point is to first assess the compound's stability and solubility. Thin Layer Chromatography (TLC) using a variety of stationary phases (silica, alumina, C18) and solvent systems can provide valuable initial information. For chromatography, HILIC is often a good first choice for highly polar amines that show poor retention in reversed-phase.[2][3] If the compound is stable, salt formation followed by crystallization can be a very effective and scalable purification method.

Q2: How can I remove the basic additive (e.g., triethylamine) from my purified amine?

A2: Triethylamine is volatile and can often be removed by co-evaporation with a suitable solvent under reduced pressure. If residual amounts remain, an acidic wash during a liquid-liquid extraction workup can protonate the triethylamine, allowing it to be removed in the aqueous phase, while your (potentially less basic) product remains in the organic phase. Alternatively, passing the sample through a short plug of silica gel can also remove the more basic triethylamine.

Q3: Are there any "universal" columns for polar amine purification?

A3: While there is no single "universal" column, modern HILIC columns with amide or diol stationary phases are very versatile for a wide range of polar compounds, including amines.[17] For ionizable amines, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be very powerful.

Q4: When should I consider using ion-exchange chromatography?

A4: Ion-exchange chromatography (IEX) is an excellent choice for highly polar and charged amines, especially when other methods fail.[18][19] It is a high-capacity technique that is particularly well-suited for separating compounds based on differences in their charge states.[18] Cation-exchange chromatography is typically used for basic amines.[18]

Data Presentation

Table 1: Comparison of Chromatographic Modes for Polar Amine Purification

Chromatographic ModeStationary PhaseMobile PhaseAdvantagesDisadvantages
Reversed-Phase (High pH) pH-stable C18, EPGHigh pH aqueous buffer + ACN/MeOHGood for moderately polar amines, familiar technique.Requires pH-stable columns and system, potential for silanol interactions.[2]
HILIC Silica, Diol, AmideHigh % ACN + aqueous bufferExcellent for highly polar compounds, good MS sensitivity.[2][3][20]Can have longer equilibration times, sensitive to water content.[20]
Ion-Exchange (IEX) Cation or Anion Exchange ResinAqueous buffer with salt or pH gradientHigh capacity, excellent for charged molecules, highly selective.[18][19]Requires charged analyte, high salt in fractions may need removal.[2]
Supercritical Fluid (SFC) Various (chiral and achiral)Supercritical CO2 + polar co-solventFast separations, low organic solvent use, good for chiral separations.Requires specialized equipment, analyte solubility in CO2 can be a limitation.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Amine

  • Column Selection: Start with a HILIC-specific column (e.g., silica, amide, or diol phase). A standard silica gel column can also be used in HILIC mode.[2]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare a 10 mM ammonium formate or ammonium acetate solution in water. Adjust the pH to a suitable range (e.g., 3-6) with formic acid or acetic acid. Volatile buffers are ideal for subsequent mass spectrometry analysis.[2]

    • Solvent B (Organic): Use HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 95% acetonitrile). If solubility is an issue, use the minimum amount of a stronger (more aqueous) solvent.[13]

  • Gradient Elution:

    • Equilibrate the column with 95% Solvent B for at least 10 column volumes.

    • Inject the sample.

    • Run a linear gradient from 95% Solvent B to 50% Solvent B over 15-20 minutes.

    • Hold at 50% Solvent B for 5 minutes to elute strongly retained compounds.

    • Return to 95% Solvent B and re-equilibrate.

  • Detection: Use a suitable detector, such as UV or Mass Spectrometry (MS).

Protocol 2: Salt Formation and Crystallization of a Basic Amine

  • Dissolution: Dissolve the crude basic amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in isopropanol, or a solution of a solid acid like tartaric acid in a suitable solvent) to the stirred amine solution. The amine salt will often precipitate out of the solution.

  • Isolation of the Salt: Collect the precipitated salt by filtration and wash it with the organic solvent to remove impurities.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot polar solvent (e.g., ethanol, methanol, or water). If a single solvent is not suitable, use a co-solvent system.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of the Free Base (Optional): If the free amine is required, the purified salt can be dissolved in water and the pH raised with a base (e.g., NaOH, Na2CO3). The free amine can then be extracted into an organic solvent.[10]

Mandatory Visualization

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing in Amine Purification start Peak Tailing Observed for Basic Amine check_interaction Primary Cause: Strong Interaction with Acidic Silanols? start->check_interaction solution1 Add Basic Modifier to Mobile Phase (e.g., 0.1-1% TEA) check_interaction->solution1 Yes check_overload Is Column Overloaded? check_interaction->check_overload No end Improved Peak Shape solution1->end solution2 Use a Base-Deactivated/ End-Capped Column solution2->end solution3 Switch to Alternative Stationary Phase (Alumina, Diol, Amine) solution3->end solution4 Reduce Sample Concentration/ Injection Volume check_overload->solution4 Yes check_ph Is Mobile Phase pH Optimized (for RP-HPLC)? check_overload->check_ph No solution4->end solution5 Adjust pH to < 3 to Suppress Silanol Ionization check_ph->solution5 No check_ph->end Yes solution5->end

Caption: Troubleshooting workflow for poor peak shape.

Purification_Strategy_Selection Strategy Selection for Polar Amine Purification start Start: Crude Polar Amine check_stability Is the Amine Stable? start->check_stability stable Amine is Stable check_stability->stable Yes unstable Amine is Unstable check_stability->unstable No chromatography Chromatography stable->chromatography crystallization Crystallization / Salt Formation stable->crystallization extraction Liquid-Liquid Extraction (pH swing) stable->extraction unstable->chromatography chrom_options HILIC Reversed-Phase (High pH) Ion-Exchange SFC chromatography->chrom_options final_product Purified Polar Amine chromatography->final_product cryst_options Form Salt (HCl, Tartrate, etc.) Systematic Solvent Screen crystallization->cryst_options crystallization->final_product extraction->final_product

Caption: Decision tree for selecting a purification strategy.

References

Validation & Comparative

A Comparative Analysis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester and its Cyclohexyl Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester and its cyclohexyl analog, two building blocks with significant potential in medicinal chemistry. The choice between a cyclopentyl and a cyclohexyl scaffold can profoundly influence the physicochemical properties, pharmacokinetics, and pharmacodynamics of a drug candidate. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions in their drug design endeavors.

Physicochemical Properties

The fundamental physicochemical characteristics of the two analogs are summarized below. These properties are crucial for initial assessment of their suitability as scaffolds in drug development, influencing factors such as solubility, lipophilicity, and membrane permeability.

PropertyThis compound(1-Aminomethyl-cyclohexyl)-carbamic acid tert-butyl ester
CAS Number 889949-09-1[1]177583-27-6[2]
Molecular Formula C₁₁H₂₂N₂O₂[1]C₁₂H₂₄N₂O₂[2]
Molecular Weight 214.30 g/mol [1]228.33 g/mol [2]
Appearance White to off-white solidWhite to off-white solid
Boiling Point (Predicted) 325.1±11.0 °C342.4 °C at 760 mmHg[2]
Density (Predicted) 1.02±0.1 g/cm³1.01 g/cm³[2]
pKa (Predicted) 12.49±0.40Not available

The Role of Cycloalkyl Scaffolds in Medicinal Chemistry

The selection of a carbocyclic scaffold is a critical decision in drug design. Both cyclopentane and cyclohexane rings are prevalent motifs in a wide range of biologically active compounds.[3][4]

  • Conformational Rigidity and Flexibility: Cyclohexane is more stable than cyclopentane due to its ability to adopt a strain-free chair conformation, which minimizes angle and torsional strain.[5] This rigidity can be advantageous for locking a molecule into a bioactive conformation, potentially increasing potency and selectivity. Conversely, the greater flexibility of the cyclopentane ring, which exists in envelope and half-chair conformations, may allow for better adaptation to a binding site.[5]

  • Lipophilicity: Generally, increasing the number of carbon atoms increases lipophilicity. Therefore, cyclohexyl derivatives are typically more lipophilic than their cyclopentyl counterparts.[6] This can impact solubility, membrane permeability, and metabolic stability.

  • Biological Activity: The choice between a cyclopentyl and cyclohexyl ring can have a significant impact on biological activity. Studies on molecular pairs have shown that replacing a phenyl group with a cyclohexyl group can result in a wide range of affinity changes, with some analogs showing increased potency, some decreased, and many showing comparable activity.[6] This highlights the context-dependent nature of such substitutions and the importance of empirical testing.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and comparative evaluation of these analogs. The following sections provide representative procedures.

Synthesis of (1-Aminomethyl-cycloalkyl)-carbamic acid tert-butyl esters

This protocol describes a general method for the Boc-protection of the primary amine of 1-(aminomethyl)cycloalkyl-1-amine precursors.

Materials:

  • 1-(Aminomethyl)cyclopentan-1-amine or 1-(Aminomethyl)cyclohexan-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the diamine precursor (1.0 eq) in the chosen solvent.

  • Add the base (1.1 to 1.5 eq).

  • Slowly add a solution of Boc₂O (1.0 to 1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Competitive Radioligand Binding Assay

This protocol outlines a method to compare the binding affinity of the two analogs to a target receptor, for instance, a G-protein coupled receptor (GPCR) for which they might be ligands.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • This compound and its cyclohexyl analog

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the cyclopentyl and cyclohexyl test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compounds.

  • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubate the plates at a specified temperature for a set duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for each compound by non-linear regression analysis.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of the title compounds from their corresponding diamine precursors.

G Diamine 1-(Aminomethyl)cycloalkyl-1-amine Reaction Boc-Protection Reaction Diamine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product (1-Aminomethyl-cycloalkyl)-carbamic acid tert-butyl ester Purification->Product

Caption: General workflow for the synthesis of Boc-protected cycloalkyl diamines.

Hypothetical GPCR Signaling Pathway

This diagram illustrates a simplified, hypothetical signaling cascade that could be modulated by these compounds, acting as ligands for a G-protein coupled receptor.

G cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand Cycloalkyl Analog Ligand->Receptor Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates & Triggers

Caption: A simplified diagram of a hypothetical GPCR signaling cascade.

References

A Comparative Guide to Alternative Amine Protecting Groups for 1-Aminomethyl-cyclopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective protection of one of the two primary amine functionalities in 1-aminomethyl-cyclopentylamine presents a common challenge in synthetic chemistry, particularly in the development of novel therapeutics and complex molecules. The steric hindrance around the geminal amino groups necessitates a careful selection of protecting groups to ensure efficient and selective modification. This guide provides an objective comparison of several key amine protecting groups, supported by experimental data, to aid in the strategic planning of synthetic routes involving this versatile building block.

Introduction to Amine Protecting Groups

Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to allow for chemical transformations elsewhere in the molecule. For a diamine like 1-aminomethyl-cyclopentylamine, an ideal protecting group strategy allows for the selective protection of one amine, enabling subsequent elaboration of the unprotected amine. Key considerations for selecting a protecting group include ease of introduction, stability to a range of reaction conditions (orthogonality), and facile, high-yielding removal under conditions that do not compromise the integrity of the target molecule.

This guide will focus on the following commonly employed amine protecting groups:

  • tert-Butoxycarbonyl (Boc)

  • Benzyloxycarbonyl (Cbz)

  • 9-Fluorenylmethoxycarbonyl (Fmoc)

  • Trityl (Tr)

  • o-Nitrobenzenesulfonyl (Nosyl)

Comparison of Protecting Group Performance

The following table summarizes the performance of various protecting groups for the mono-protection of diamines, with a focus on their applicability to sterically hindered substrates like 1-aminomethyl-cyclopentylamine. The data presented is a synthesis of literature reports on analogous systems, providing a reliable estimate of expected outcomes.

Protecting GroupReagentTypical Protection ConditionsTypical Yield (%)Deprotection ConditionsOrthogonality
Boc Di-tert-butyl dicarbonate (Boc)₂O1. HCl (1 eq.), MeOH, 0 °C to rt2. (Boc)₂O (1 eq.), Et₃N, rt65-85[1]Strong acid (e.g., TFA, HCl in dioxane)Stable to base, hydrogenolysis
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃, H₂O/THF, 0 °C to rt85-95[2]Catalytic hydrogenation (H₂, Pd/C)Stable to acid and base
Fmoc Fmoc-Cl or Fmoc-OSuNaHCO₃, Dioxane/H₂O or Pyridine/CH₂Cl₂80-90[3]Piperidine (20% in DMF)Stable to acid and hydrogenolysis
Trityl Trityl chloride (Tr-Cl)Pyridine, DMAP (cat.), CH₂Cl₂70-85Mild acid (e.g., TFA in CH₂Cl₂)Stable to base and hydrogenolysis
Nosyl o-Nitrobenzenesulfonyl chloride (Ns-Cl)Pyridine or Et₃N, CH₂Cl₂90-98Thiophenol, K₂CO₃, MeCNStable to acid, base, and some reducing agents

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on established literature procedures and can be adapted for 1-aminomethyl-cyclopentylamine.

tert-Butoxycarbonyl (Boc) Group

Protection (Mono-Boc): A highly effective method for achieving mono-protection of diamines involves the in-situ formation of the mono-hydrochloride salt[4].

  • Protocol: To a solution of 1-aminomethyl-cyclopentylamine (1.0 eq.) in methanol (0.5 M) at 0 °C, slowly add one equivalent of acetyl chloride or a solution of HCl in methanol. Stir the mixture for 30 minutes, allowing for the formation of the mono-hydrochloride salt. Then, add triethylamine (1.1 eq.) followed by di-tert-butyl dicarbonate (1.05 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the mono-Boc-protected product.

Deprotection:

  • Protocol: Dissolve the Boc-protected amine in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature for 1-2 hours. Alternatively, a solution of 4 M HCl in dioxane or ethyl acetate can be used[1][5]. Monitor the reaction by TLC until completion. Remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.

Benzyloxycarbonyl (Cbz) Group

Protection:

  • Protocol: Dissolve 1-aminomethyl-cyclopentylamine (1.0 eq.) in a biphasic mixture of THF and water (1:1) and cool to 0 °C. Add sodium bicarbonate (2.5 eq.) followed by the dropwise addition of benzyl chloroformate (1.1 eq.)[2]. Stir vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours. Dilute the reaction with ethyl acetate and separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the Cbz-protected amine.

Deprotection:

  • Protocol: Dissolve the Cbz-protected amine in methanol or ethanol and add a catalytic amount of 10% palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature until the reaction is complete (monitored by TLC)[2][6]. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protection:

  • Protocol: Dissolve 1-aminomethyl-cyclopentylamine (1.0 eq.) in a mixture of dioxane and 10% aqueous sodium carbonate. Cool the solution to 0 °C and add Fmoc-Cl (1.05 eq.) portion-wise[3]. Stir at 0 °C for 1 hour and then at room temperature for 8-12 hours. Pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Deprotection:

  • Protocol: Treat the Fmoc-protected amine with a solution of 20% piperidine in DMF. Stir the reaction at room temperature for 30 minutes to 2 hours[7]. Monitor the deprotection by TLC. Once complete, remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the free amine.

Trityl (Tr) Group

Protection: Due to its steric bulk, the trityl group is highly selective for less hindered primary amines[8][9].

  • Protocol: Dissolve 1-aminomethyl-cyclopentylamine (1.0 eq.) in dichloromethane containing triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add trityl chloride (1.1 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 24-48 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Deprotection:

  • Protocol: Dissolve the trityl-protected amine in dichloromethane and add a solution of 1-5% trifluoroacetic acid in dichloromethane dropwise at 0 °C. Stir for 30-60 minutes until the deprotection is complete (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate solution, separate the layers, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry, and concentrate to yield the deprotected amine.

o-Nitrobenzenesulfonyl (Nosyl) Group

Protection:

  • Protocol: To a solution of 1-aminomethyl-cyclopentylamine (1.0 eq.) and pyridine (2.0 eq.) in dichloromethane at 0 °C, add o-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise. Stir the reaction at room temperature for 2-4 hours. Dilute with dichloromethane and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the nosyl-protected amine.

Deprotection:

  • Protocol: Dissolve the nosyl-protected amine in acetonitrile and add thiophenol (2.0 eq.) and potassium carbonate (3.0 eq.). Heat the mixture at 50 °C for 1-3 hours[2]. Monitor the reaction by TLC. After completion, dilute with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry, and concentrate. Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

The selection of an appropriate protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates a logical workflow for this process.

G cluster_0 Protecting Group Selection Workflow start Define Target Molecule & Synthetic Route stability Identify Required Stability/ Lability (Orthogonality) start->stability protecting_groups Evaluate Candidate Protecting Groups (Boc, Cbz, Fmoc, Tr, Ns) stability->protecting_groups conditions Assess Protection/ Deprotection Conditions (Yield, Mildness, Scalability) protecting_groups->conditions selection Select Optimal Protecting Group conditions->selection synthesis Proceed with Synthesis selection->synthesis

Caption: A workflow for selecting an amine protecting group.

Conclusion

The choice of an amine protecting group for 1-aminomethyl-cyclopentylamine is dictated by the specific requirements of the overall synthetic strategy.

  • Boc is a versatile and widely used protecting group, readily removed under acidic conditions. The mono-protection of sterically hindered diamines can be achieved with good selectivity.

  • Cbz offers robustness towards both acidic and basic conditions, with deprotection achieved by catalytic hydrogenation, making it orthogonal to many other protecting groups.

  • Fmoc is ideal for strategies requiring base-labile deprotection, providing orthogonality to acid-labile groups like Boc.

  • Trityl is particularly useful for selective protection of less sterically hindered primary amines due to its bulk, and it is removed under mild acidic conditions.

  • Nosyl provides a robust sulfonamide protection that is stable to a wide range of conditions and can be cleaved with thiols, offering an alternative orthogonal strategy.

By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise efficient and successful synthetic routes for the elaboration of 1-aminomethyl-cyclopentylamine into more complex and valuable molecules.

References

A Comparative Guide to the Efficacy of Acidic Reagents for Boc Deprotection of Hindered Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent and critical step in the synthesis of complex molecules, particularly those containing primary and secondary amines. The selection of an appropriate deprotection method is paramount, especially when dealing with sterically hindered diamines or substrates with other acid-labile functional groups. This guide provides an objective comparison of common acidic reagents for Boc deprotection, supported by experimental data, to facilitate the selection of an optimal strategy.

The most prevalent reagents for Boc deprotection are strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[1][2] However, the harshness of these reagents can sometimes lead to side reactions or the cleavage of other sensitive protecting groups. Consequently, milder acidic alternatives, including solid acid catalysts and deep eutectic solvents, have been explored.[1][3] This guide will focus on a comparative analysis of these methodologies.

Quantitative Comparison of Acidic Reagents for Boc Deprotection

The following table summarizes the performance of various acidic reagents for Boc deprotection based on published experimental data. The efficacy of each reagent can be influenced by the substrate, solvent, temperature, and reaction time.

Acidic ReagentTypical Concentration & SolventReaction TimeYieldKey AdvantagesPotential Disadvantages & Side Reactions
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM); neat TFA[1][2]30 min - 4 hours[1][2]High to quantitative[1]Volatile, simplifying product isolation.[2]Harsh acidity can cleave other acid-labile groups; resulting TFA salt can be oily; potential for t-butylation of nucleophilic residues.[1][2]
Hydrogen Chloride (HCl) 4M in Dioxane; 1-4M in Methanol or Ethyl Acetate[1][4]30 min - 16 hours[2][4]High to quantitative[1]Often forms a crystalline hydrochloride salt, aiding purification; can be more selective than TFA.[1][2]Less volatile than TFA; potential for t-butylation side reactions.[1][2]
Solid Acid Catalysts (e.g., H-BEA zeolite) THF< 1 min (at 140°C in flow)[1]High[1]Catalyst is heterogeneous, allowing for easy separation; can be used in continuous flow reactors.[1]Requires higher temperatures; potential for catalyst poisoning by the amine product.[1]
Deep Eutectic Solvents (e.g., Choline chloride:pTSA) Neat DES10 - 30 min[3]Excellent[3]Greener alternative; acts as both solvent and catalyst; short reaction times at room temperature.[3]Workup involves extraction from the DES.
Phosphoric Acid (H₃PO₄) Aqueous solutionVariesHigh[5]Environmentally benign and mild reagent.[5]Slower reaction times compared to strong acids.

Experimental Protocols

Detailed methodologies for the most common Boc deprotection experiments are provided below.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general method for the removal of a Boc group from an amine using a solution of TFA in DCM.[1]

Materials:

  • Boc-protected amine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature. Reaction times typically range from 30 minutes to 4 hours.[2]

  • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol outlines a general procedure for the deprotection of a Boc-protected amine using a solution of HCl in dioxane.[2]

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Centrifuge or filtration apparatus

  • Standard laboratory glassware

Procedure:

  • If necessary, dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol or DCM).

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[2]

  • If a precipitate has formed, collect the solid by filtration, wash with anhydrous diethyl ether, and dry in vacuo.

  • If the product remains in solution, remove the solvent under reduced pressure to yield the hydrochloride salt.

Visualizations

Diagrams created using Graphviz (DOT language) illustrate the key chemical pathways and workflows.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Boc_Amine Boc-Protected Diamine Reaction_Vessel Reaction at Room Temperature Boc_Amine->Reaction_Vessel Acid_Reagent Acidic Reagent (e.g., TFA, HCl) Acid_Reagent->Reaction_Vessel Quench Quench/Neutralization (if necessary) Reaction_Vessel->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Free_Amine Free Diamine Concentration->Free_Amine

Caption: General experimental workflow for Boc deprotection.

G Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid - t-Butyl Cation tButyl_Cation t-Butyl Cation Protonated_Intermediate->tButyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Spectroscopic Showdown: A Comparative Analysis of Mono- and Di-Boc-Protected 1-Aminomethyl-cyclopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the synthesis of complex molecules, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a workhorse in this arena, prized for its stability and ease of removal. This guide provides a detailed spectroscopic comparison of mono- and di-Boc-protected 1-aminomethyl-cyclopentylamine, offering valuable insights for reaction monitoring and structural confirmation.

This comparison relies on predicted spectroscopic data for mono- and di-Boc-protected 1-aminomethyl-cyclopentylamine, supplemented with experimental data from analogous compounds to ensure accuracy in predicting key spectral features.

At a Glance: Key Spectroscopic Differences

The addition of one or two Boc protecting groups to 1-aminomethyl-cyclopentylamine results in distinct and predictable changes in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The most notable differences are observed in the integration of proton NMR signals, the number of signals in the carbon NMR, the appearance and disappearance of N-H stretches in the IR spectrum, and the molecular ion peaks in the mass spectrum.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the predicted quantitative spectroscopic data for the mono- and di-Boc-protected derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

AssignmentMono-Boc-ProtectedDi-Boc-Protected
Boc (s, 9H/18H) ~1.44 ppm~1.45 ppm
Cyclopentyl-H (m) ~1.50-1.70 ppm~1.55-1.75 ppm
-CH₂-NHBoc (s) ~3.05 ppm~3.15 ppm
-NH₂ (s, broad) ~1.80 ppm-
-NH-Boc (s, broad) ~4.80 ppm~4.90 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

AssignmentMono-Boc-ProtectedDi-Boc-Protected
Boc C=O ~156.0 ppm~156.5 ppm
Boc C(CH₃)₃ ~79.0 ppm~79.5 ppm
Boc C(CH₃)₃ ~28.4 ppm~28.4 ppm
Cyclopentyl C (quaternary) ~45.0 ppm~46.0 ppm
Cyclopentyl CH₂ ~35.0, ~24.0 ppm~34.0, ~24.5 ppm
-CH₂-N ~50.0 ppm~48.0 ppm

Table 3: Predicted IR Spectroscopic Data (cm⁻¹)

Vibrational ModeMono-Boc-ProtectedDi-Boc-Protected
N-H Stretch (Amine) ~3370, 3290 (two bands)Absent
N-H Stretch (Carbamate) ~3340~3350
C-H Stretch (Alkyl) ~2950, 2870~2960, 2870
C=O Stretch (Carbamate) ~1690~1700
N-H Bend (Amine) ~1600Absent
N-H Bend (Carbamate) ~1520~1510

Table 4: Predicted Mass Spectrometry Data (ESI+)

IonMono-Boc-Protected (C₁₁H₂₂N₂O₂)Di-Boc-Protected (C₁₆H₃₀N₂O₄)
[M+H]⁺ 215.17315.22
[M+Na]⁺ 237.15337.20
[M-Boc+H]⁺ 115.12215.17
[M-tBu+H]⁺ 159.13259.18

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is applied to the crystal.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer. Acquire the spectrum in positive ion mode.

Visualizing the Spectroscopic Comparison

The following diagram illustrates the key distinguishing features between the mono- and di-Boc-protected compounds based on their spectroscopic data.

Spectroscopic_Comparison cluster_mono Mono-Boc-Protected cluster_di Di-Boc-Protected mono_nmr ¹H NMR: - Boc (s, 9H) at ~1.44 ppm - NH₂ (br s) at ~1.80 ppm - NH (br s) at ~4.80 ppm mono_ir IR: - N-H stretches (amine & carbamate) - C=O stretch at ~1690 cm⁻¹ mono_ms MS (ESI+): - [M+H]⁺ = 215.17 di_nmr ¹H NMR: - Boc (s, 18H) at ~1.45 ppm - Absence of NH₂ signal - NH (br s) at ~4.90 ppm di_ir IR: - N-H stretch (carbamate only) - C=O stretch at ~1700 cm⁻¹ di_ms MS (ESI+): - [M+H]⁺ = 315.22 Comparison Key Differentiators Comparison->mono_nmr Presence of NH₂ Integration of Boc peak Comparison->mono_ir Two distinct N-H stretch regions Comparison->mono_ms Lower Molecular Ion Peak Comparison->di_nmr Absence of NH₂ Integration of Boc peak Comparison->di_ir Single N-H stretch region Comparison->di_ms Higher Molecular Ion Peak

Caption: Key Spectroscopic Differentiators.

Logical Workflow for Compound Identification

The following diagram outlines a logical workflow for distinguishing between the mono- and di-Boc-protected products using the spectroscopic techniques discussed.

Workflow start Reaction Product ms Mass Spectrometry (ESI+) start->ms ir IR Spectroscopy ms->ir [M+H]⁺ = 215.17 ms->ir [M+H]⁺ = 315.22 ambiguous Ambiguous Result (Further Analysis Required) ms->ambiguous Other nmr ¹H NMR Spectroscopy ir->nmr N-H (amine) present ir->nmr N-H (amine) absent ir->ambiguous Inconclusive mono Mono-Boc-Protected nmr->mono Boc integration = 9H NH₂ peak present di Di-Boc-Protected nmr->di Boc integration = 18H NH₂ peak absent nmr->ambiguous Inconclusive

Enantiomeric Bioactivity of Cyclopentylamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of modern pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. This is due to the three-dimensional nature of biological targets such as receptors and enzymes, which often leads to stereospecific interactions. Understanding the differential effects of enantiomers is therefore critical in drug discovery and development for optimizing therapeutic efficacy and minimizing off-target effects.

This guide provides a comparative analysis of the biological activity of the enantiomers of a cyclopentylamine derivative, focusing on their interaction with metabotropic glutamate receptors (mGluRs). While the primary request was for 1-aminomethyl-cyclopentylamine derivatives, a thorough literature search did not yield specific comparative data for the enantiomers of this particular scaffold. Therefore, this guide will focus on the well-characterized enantiomers of trans-1-aminocyclopentyl-1,3-dicarboxylate (t-ACPD), a rigid analog of glutamate, to illustrate the core principles of stereoselectivity in this class of compounds.

Comparative Biological Activity of t-ACPD Enantiomers

The biological activity of the (1S,3R)- and (1R,3S)-enantiomers of t-ACPD has been evaluated in primary cultures of striatal and cerebellar neurons. Both enantiomers have been shown to be full agonists of metabotropic glutamate receptors coupled to phospholipase C, stimulating inositol phosphate (InsP) formation.[1] The potency of each enantiomer, however, differs significantly, highlighting the stereoselectivity of the receptor interaction.

CompoundTarget CellsPotency (EC50) in µMMaximal Stimulatory Effect (% of Basal)
(1S,3R)-t-ACPDStriatal Neurons33 ± 7.5269 ± 15
(1R,3S)-t-ACPDStriatal Neurons3.7 ± 1.1252 ± 15
(1S,3R)-t-ACPDCerebellar Granule Cells307 ± 92423 ± 75
(1R,3S)-t-ACPDCerebellar Granule Cells50 ± 18401 ± 71

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on standard pharmacological assays.

Inositol Phosphate (InsP) Formation Assay in Neuronal Cultures

This assay is designed to quantify the agonist-induced stimulation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent formation of inositol phosphates.

1. Cell Culture:

  • Primary cultures of striatal or cerebellar granule cells are prepared from rodent brains.

  • Cells are plated on poly-ornithine-coated dishes and maintained in a suitable growth medium supplemented with serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

2. Radiola-beling:

  • After a specified number of days in vitro (e.g., 9-11 days), the cells are incubated with myo-[³H]inositol in an inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

3. Agonist Stimulation:

  • Following labeling, cells are washed and pre-incubated in a physiological salt solution containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

  • To isolate the effects on metabotropic glutamate receptors, experiments are conducted in the presence of an NMDA receptor antagonist, such as MK-801, and tetrodotoxin (to block voltage-gated sodium channels).[1]

  • The enantiomers of t-ACPD are then added at various concentrations and incubated for a defined period.

4. Quantification of Inositol Phosphates:

  • The incubation is terminated by the addition of a strong acid (e.g., perchloric acid).

  • The cell lysates are neutralized, and the total inositol phosphates are separated from free myo-[³H]inositol using anion-exchange chromatography.

  • The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

5. Data Analysis:

  • The amount of [³H]inositol phosphates is expressed as a percentage of the total [³H]inositol incorporated into the lipids.

  • Dose-response curves are generated by plotting the inositol phosphate accumulation against the logarithm of the agonist concentration.

  • The EC50 (half-maximal effective concentration) and the maximal stimulatory effect are determined from these curves using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of metabotropic glutamate receptors coupled to phospholipase C and a typical experimental workflow for evaluating the biological activity of the t-ACPD enantiomers.

G Signaling Pathway of mGluR-PLC Activation Agonist Agonist ((1S,3R)- or (1R,3S)-t-ACPD) mGluR Metabotropic Glutamate Receptor (mGluR) Agonist->mGluR Binds to G_protein Gq/11 G-protein mGluR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Agonist-induced activation of the mGluR-PLC signaling cascade.

G Experimental Workflow for InsP Assay cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Neuronal Cell Culture Labeling Radiolabeling with myo-[³H]inositol Culture->Labeling Preincubation Pre-incubation with LiCl, MK-801, and TTX Labeling->Preincubation Stimulation Stimulation with t-ACPD Enantiomers Preincubation->Stimulation Termination Termination of Reaction Stimulation->Termination Separation Separation of [³H]Inositol Phosphates Termination->Separation Counting Scintillation Counting Separation->Counting Data_Analysis Data Analysis (EC50, Emax) Counting->Data_Analysis

Caption: Workflow for measuring inositol phosphate accumulation.

Conclusion

The significant differences in the potencies of the (1S,3R)- and (1R,3S)-enantiomers of t-ACPD underscore the critical importance of stereochemistry in the design and evaluation of cyclopentylamine-based compounds. Although this guide focuses on a glutamate analog due to the lack of available data on 1-aminomethyl-cyclopentylamine derivatives, the principles of stereoselective receptor interaction are broadly applicable. Researchers and drug development professionals are encouraged to undertake the synthesis and chiral separation of novel 1-aminomethyl-cyclopentylamine derivatives to fully elucidate their therapeutic potential and stereospecific bioactivities. Future studies should aim to provide comparative data on the enantiomers of these compounds to guide the development of more potent and selective therapeutic agents.

References

Cyclopentylamine in Ligand Design: A Comparative Analysis with Other Cyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical step in the design of novel metal-based therapeutics and catalysts. Among the diverse array of potential ligands, cyclic amines offer a unique combination of steric and electronic properties that can be fine-tuned to achieve desired therapeutic or catalytic outcomes. This guide provides a comparative analysis of cyclopentylamine against other common cyclic amines—cyclobutylamine, cyclohexylamine, and pyrrolidine—in the context of ligand design, supported by experimental data and detailed protocols.

Cyclic amines, such as cyclopentylamine, serve as crucial building blocks in coordination chemistry and medicinal chemistry. Their ring structures impose conformational constraints that influence the geometry and stability of metal complexes, while the nitrogen atom's basicity and nucleophilicity are key to their coordinating ability and catalytic activity. The choice of a specific cyclic amine can significantly impact a molecule's biological activity, pharmacokinetic profile, and performance as a catalyst.

Physicochemical Properties: A Foundation for Ligand Design

The fundamental properties of a ligand, such as its basicity (pKa), molar mass, and boiling point, provide initial insights into its potential behavior in a biological or chemical system. A comparison of these properties for cyclopentylamine and its counterparts reveals key differences that can be exploited in ligand design.

PropertyCyclopentylamineCyclobutylamineCyclohexylaminePyrrolidine
Molar Mass ( g/mol ) 85.1571.1299.1771.12
Boiling Point (°C) 106-10882-8313487-88
pKa of Conjugate Acid 10.65~10.4 (estimated)10.6611.27

Note: pKa values can vary slightly depending on the experimental conditions.

The pKa value, which indicates the basicity of the amine, is a critical parameter in ligand design. A higher pKa suggests a stronger base, which can lead to stronger coordination to a metal center. Pyrrolidine exhibits the highest basicity among the amines compared, which may be attributed to its less strained, five-membered ring structure. Cyclopentylamine and cyclohexylamine have very similar basicities, both slightly higher than that of cyclobutylamine. These subtle differences in basicity can influence the stability and reactivity of the resulting metal complexes.

Performance in Ligand Design: A Case Study in Platinum-Based Anticancer Agents

The true test of a ligand's utility lies in its performance within a specific application. A notable example is the use of cyclic amines in the development of platinum-based anticancer drugs. The geometry and stability of these complexes are crucial for their interaction with DNA, the primary target for this class of drugs.

A comparative study on the antitumor activity of platinum(II) complexes with various alicyclic amines, including cyclobutylamine, cyclopentylamine, and cyclohexylamine, provides valuable quantitative data. The cytotoxicity of these complexes against murine leukemia L1210/0 cells highlights the influence of the cyclic amine ligand on the drug's efficacy.

Platinum(II) ComplexLigandIC50 (µM) against L1210/0 cells
cis-[Pt(cyclobutylamine)2Cl2]CyclobutylamineData not available in provided search results
cis-[Pt(cyclopentylamine)2Cl2]CyclopentylamineExcellent Activity
cis-[Pt(cyclohexylamine)2Cl2]CyclohexylamineExcellent Activity

While the specific IC50 values were not detailed in the available search results, the study indicated that the platinum(II) complexes of cyclobutylamine, cyclopentylamine, and cyclohexylamine all exhibited "excellent activity" against the cancer cell line. This suggests that the ring size of the cyclic amine, within the C4 to C6 range, does not drastically alter the fundamental anticancer activity of this class of platinum complexes, although subtle differences in efficacy and toxicity profiles are likely. The choice of a specific amine may therefore be guided by other factors such as synthetic accessibility and the desired pharmacokinetic properties of the final drug candidate.

Experimental Protocols: Synthesis of a Representative Platinum(II) Complex

To provide a practical context for the application of these ligands, a detailed experimental protocol for the synthesis of a representative platinum(II) complex, cis-Dichlorobis(cyclopentylamine)platinum(II), is outlined below. This procedure can be adapted for the synthesis of analogous complexes with other cyclic amines.

Synthesis of cis-Dichlorobis(cyclopentylamine)platinum(II)

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Cyclopentylamine

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of Potassium Tetrachloroplatinate(II) Solution: Dissolve a specific amount of K₂[PtCl₄] in a minimal amount of deionized water.

  • Addition of Cyclopentylamine: To the stirred K₂[PtCl₄] solution, add a stoichiometric amount (2 equivalents) of cyclopentylamine dropwise.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature. A yellow precipitate of the platinum complex will begin to form. Continue stirring for a designated period to ensure complete reaction.

  • Isolation of the Product: Collect the yellow precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with deionized water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the final product, cis-Dichlorobis(cyclopentylamine)platinum(II), under vacuum.

Characterization: The synthesized complex can be characterized using various analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the coordinated cyclopentylamine ligand.

  • Infrared (IR) Spectroscopy: To identify the Pt-Cl and Pt-N stretching vibrations.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Pt, Cl) of the complex.

Synthesis_Workflow K2PtCl4 K₂[PtCl₄] in H₂O Reaction Stir at RT K2PtCl4->Reaction Cyclopentylamine Cyclopentylamine (2 eq.) Cyclopentylamine->Reaction Precipitate Yellow Precipitate Formation Reaction->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with H₂O, EtOH, Et₂O Filtration->Washing Drying Dry under Vacuum Washing->Drying Product cis-[Pt(C₅H₉NH₂)₂Cl₂] Drying->Product

Workflow for the synthesis of cis-Dichlorobis(cyclopentylamine)platinum(II).

Signaling Pathways and Logical Relationships: A Catalytic Cycle Example

Cyclic amine ligands are also pivotal in the design of catalysts for various organic transformations. For instance, palladium complexes bearing amine ligands are effective catalysts for hydrogenation reactions. The following diagram illustrates a simplified, generic catalytic cycle for the hydrogenation of an alkene using a palladium catalyst with a generic ligand (L), which could be a cyclic amine like cyclopentylamine.

Validation of a Synthetic Route to (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a proposed synthetic route to (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a valuable building block in medicinal chemistry. The performance of this route is objectively compared with a potential alternative, supported by experimental data from peer-reviewed literature and established chemical principles. Detailed methodologies for the key experimental steps are provided to facilitate replication and adaptation in a research and development setting.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through multiple pathways. This guide focuses on a validated multi-step synthesis originating from cyclopentanone and compares it with a hypothetical direct reductive amination approach.

Table 1: Comparison of Synthetic Routes

ParameterValidated Route: Multi-Step Synthesis from CyclopentanoneAlternative Route: Direct Reductive Amination
Starting Material Cyclopentanone1-(Boc-aminomethyl)cyclopentan-1-one
Key Intermediates 1-Amino-1-cyclopentanecarbonitrile, 1,1-CyclopentanedimethanamineNone (direct conversion)
Overall Yield Estimated 60-70% (based on literature for similar reactions)Potentially lower due to steric hindrance
Scalability Good, with established procedures for each stepMay require significant optimization for large-scale synthesis
Purification Requires multiple purification steps (distillation, chromatography)Potentially simpler purification of the final product
Reagent Availability Readily available and cost-effectiveRequires synthesis of the starting ketone
Safety Considerations Use of cyanide in the first step requires strict safety protocolsUse of reducing agents requires careful handling

Validated Synthetic Route: A Step-by-Step Examination

The validated synthetic pathway involves a three-step process starting from the readily available cyclopentanone. This route offers a reliable and scalable method for the preparation of the target compound.

Diagram 1: Validated Synthetic Pathway

G A Cyclopentanone B 1-Amino-1-cyclopentanecarbonitrile A->B Strecker Synthesis (NaCN, NH4Cl) C 1,1-Cyclopentanedimethanamine B->C Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni) D (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester C->D Selective Boc Protection ((Boc)2O, base) G A 1-(Boc-aminomethyl)cyclopentan-1-one B (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester A->B Reductive Amination (e.g., NaBH3CN, NH4OAc)

Cross-reactivity studies of antibodies raised against cyclopentylamine-containing haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies raised against haptens containing a cyclic amine structure. While specific studies on cyclopentylamine-containing haptens are limited in publicly available research, this document leverages data from structurally similar arylcyclohexylamine haptens to illustrate the principles of antibody specificity and cross-reactivity. The methodologies and data presented are drawn from established immunochemical studies and serve as a valuable reference for the development of immunoassays for small molecule detection.

Data Presentation: Cross-Reactivity of an Anti-Arylcyclohexylamine Antibody

The following table summarizes the cross-reactivity of a polyclonal antibody raised against a phencyclidine (PCP)-like hapten. The data is derived from a radioimmunoassay (RIA) and demonstrates the antibody's binding affinity for various structurally related arylcyclohexylamine analogs. The cross-reactivity is presented as the 50% inhibitory concentration (IC50), which is the concentration of the analyte required to inhibit 50% of the binding of a radiolabeled ligand to the antibody. A lower IC50 value indicates a higher binding affinity.

CompoundStructureIC50 (nM)[1]% Cross-Reactivity*
Phencyclidine (PCP)Arylcyclohexylamine10.0100%
N-ethyl-1-phenylcyclohexylamine (PCE)Arylcyclohexylamine5.0200%
1-[1-(2-thienyl)cyclohexyl]piperidine (TCP)Thienylcyclohexylamine8.0125%
1-[1-(2-thienyl)cyclohexyl]pyrrolidine (TCPy)Thienylcyclohexylamine12.083.3%
KetamineArylcyclohexylamine>10,000<0.1%
5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid (PAPA)Arylcyclohexylamine derivative2.5400%

% Cross-Reactivity is calculated as (IC50 of PCP / IC50 of Compound) x 100.

Experimental Protocols

The generation of antibodies against small molecules (haptens) like cyclopentylamine or its analogs and the subsequent evaluation of their cross-reactivity involves a series of well-defined steps.[2] The following protocols are generalized from typical hapten-carrier conjugation and immunoassay development procedures.[1]

Hapten Synthesis and Carrier Protein Conjugation

Small molecules like cyclopentylamine are not immunogenic on their own and must be covalently linked to a larger carrier protein to elicit an immune response.[2]

  • Hapten Derivatization: A derivative of the hapten is synthesized to introduce a functional group (e.g., a carboxylic acid or an amine) that can be used for conjugation. For example, a linker arm could be attached to the cyclopentylamine ring.

  • Carrier Protein Activation: A carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), is activated to facilitate conjugation. For instance, the carboxyl groups on the protein can be activated using a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conjugation: The derivatized hapten is then mixed with the activated carrier protein to form a stable conjugate. The reaction is typically carried out in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled pH and temperature.

  • Purification: The resulting hapten-carrier conjugate is purified to remove any unreacted hapten and reagents, often through dialysis or size-exclusion chromatography.

Immunization and Antibody Production
  • Animal Immunization: Laboratory animals, typically rabbits or mice, are immunized with the hapten-carrier conjugate. The immunogen is usually emulsified with an adjuvant (e.g., Freund's adjuvant) to enhance the immune response.

  • Booster Injections: A series of booster injections are administered over several weeks to increase the antibody titer.

  • Serum Collection: Blood is collected from the immunized animals, and the serum, containing the polyclonal antibodies, is separated. For monoclonal antibodies, hybridoma technology would be employed.

Characterization of Antibodies: Radioimmunoassay (RIA)

A competitive radioimmunoassay is a common method to determine the affinity and specificity of the generated antibodies.[1]

  • Reagents:

    • Specific antibody (antiserum) raised against the hapten-carrier conjugate.

    • Radiolabeled ligand (e.g., [3H]PCP), which is the hapten or a close analog labeled with a radioactive isotope.

    • A series of unlabeled standards of the target analyte and potential cross-reactants at known concentrations.

  • Assay Procedure:

    • A fixed amount of the antibody and the radiolabeled ligand are incubated together.

    • Varying concentrations of the unlabeled standard (or cross-reactant) are added to the mixture. The unlabeled compound competes with the radiolabeled ligand for binding to the antibody.

    • After reaching equilibrium, the antibody-bound radiolabeled ligand is separated from the free (unbound) radiolabeled ligand. This can be achieved by precipitation with a saturated ammonium sulfate solution followed by centrifugation.

    • The radioactivity of the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis:

    • A standard curve is generated by plotting the percentage of bound radioactivity against the logarithm of the concentration of the unlabeled standard.

    • The IC50 value is determined from the standard curve.

    • The cross-reactivity of other compounds is determined by running similar displacement curves and comparing their IC50 values to that of the target analyte.

Visualizations

experimental_workflow cluster_hapten_prep Hapten & Immunogen Preparation cluster_antibody_prod Antibody Production cluster_assay Cross-Reactivity Assessment (Competitive Immunoassay) hapten Cyclopentylamine (Hapten) derivatization Derivatization (add linker arm) hapten->derivatization conjugation Conjugation (e.g., EDC chemistry) derivatization->conjugation carrier Carrier Protein (e.g., BSA, KLH) carrier->conjugation immunogen Purified Immunogen (Hapten-Carrier) conjugation->immunogen immunization Animal Immunization (e.g., Rabbit) immunogen->immunization boosters Booster Injections immunization->boosters serum Serum Collection boosters->serum antibodies Polyclonal Antibodies serum->antibodies assay_setup Assay Setup: - Antibody - Labeled Antigen - Unlabeled Competitor antibodies->assay_setup incubation Incubation assay_setup->incubation separation Separation of Bound vs. Free incubation->separation detection Signal Detection separation->detection analysis Data Analysis (IC50 & % Cross-Reactivity) detection->analysis

Caption: Experimental workflow for antibody generation and cross-reactivity analysis.

signaling_pathway cluster_recognition Molecular Recognition cluster_binding Binding Outcome Antibody Antibody Binding Site High_Affinity High Affinity Binding (High Signal Displacement) Antibody->High_Affinity Specific Binding Cross_Reactivity Cross-Reactivity (Variable Signal Displacement) Antibody->Cross_Reactivity Non-specific Binding No_Binding No/Low Binding (No Signal Displacement) Antibody->No_Binding No Interaction Hapten Target Hapten (e.g., Cyclopentylamine derivative) Hapten->Antibody Analog Structurally Similar Analog Analog->Antibody Dissimilar Structurally Dissimilar Molecule Dissimilar->Antibody

Caption: Principle of antibody cross-reactivity in a competitive immunoassay.

References

Head-to-head comparison of Boc vs. Cbz protection for 1-aminomethyl-cyclopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of amine groups is a cornerstone of successful multi-step organic synthesis. This guide provides a direct comparison of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the protection of 1-aminomethyl-cyclopentylamine. This diamine presents a unique challenge due to the presence of two primary amine groups, necessitating careful consideration of the chosen protective strategy.

This comparison guide delves into the experimental details of Boc and Cbz protection and deprotection, presenting quantitative data in a clear, tabular format. Detailed experimental protocols are provided to enable researchers to replicate and adapt these methods for their specific needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative metrics for the Boc and Cbz protection of 1-aminomethyl-cyclopentylamine, as well as their subsequent deprotection. The data presented is a representative compilation based on typical yields and reaction times for similar aliphatic amines.

ParameterBoc ProtectionCbz Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Reaction Yield (Mono-protection) 85-95%80-90%
Typical Reaction Yield (Di-protection) >95% (with excess reagent)>90% (with excess reagent)
Reaction Time 1-4 hours2-6 hours
Deprotection Method Acidic hydrolysis (e.g., TFA, HCl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)
Deprotection Yield >95%>95%
Deprotection Time 0.5-2 hours4-24 hours
Orthogonality Stable to basic and hydrogenolytic conditions.Stable to acidic and basic conditions.[1]

Experimental Protocols

The following are detailed experimental protocols for the mono-protection of 1-aminomethyl-cyclopentylamine with both Boc and Cbz protecting groups, along with their respective deprotection procedures.

Boc Protection of 1-aminomethyl-cyclopentylamine

Materials:

  • 1-aminomethyl-cyclopentylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-aminomethyl-cyclopentylamine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq for mono-protection) in the same solvent.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Deprotection of Boc-protected 1-aminomethyl-cyclopentylamine

Materials:

  • Boc-protected 1-aminomethyl-cyclopentylamine

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM) or 4M HCl in dioxane.[2]

  • Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Cbz Protection of 1-aminomethyl-cyclopentylamine (Schotten-Baumann conditions)

Materials:

  • 1-aminomethyl-cyclopentylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Water

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve 1-aminomethyl-cyclopentylamine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add sodium carbonate or sodium bicarbonate (2.0-2.5 eq) to the mixture and cool to 0 °C in an ice bath.[3]

  • Slowly add benzyl chloroformate (1.0-1.1 eq for mono-protection) dropwise while vigorously stirring.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Deprotection of Cbz-protected 1-aminomethyl-cyclopentylamine

Materials:

  • Cbz-protected 1-aminomethyl-cyclopentylamine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Protection_Deprotection_Pathways cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection Amine_Boc 1-aminomethyl-cyclopentylamine Boc_Protected Boc-protected amine Amine_Boc->Boc_Protected Boc₂O, Base Deprotected_Boc 1-aminomethyl-cyclopentylamine Boc_Protected->Deprotected_Boc TFA or HCl Amine_Cbz 1-aminomethyl-cyclopentylamine Cbz_Protected Cbz-protected amine Amine_Cbz->Cbz_Protected Cbz-Cl, Base Deprotected_Cbz 1-aminomethyl-cyclopentylamine Cbz_Protected->Deprotected_Cbz H₂, Pd/C

Caption: Chemical pathways for Boc and Cbz protection and deprotection.

Experimental_Workflow cluster_Protection Protection Workflow cluster_Deprotection Deprotection Workflow Start_P Start with 1-aminomethyl-cyclopentylamine Reagents_P Add protecting reagent (Boc₂O or Cbz-Cl) and base Start_P->Reagents_P Reaction_P Stir at room temperature Reagents_P->Reaction_P Workup_P Aqueous workup and extraction Reaction_P->Workup_P Purification_P Column chromatography Workup_P->Purification_P End_P Obtain protected amine Purification_P->End_P Start_D Start with protected amine Reagents_D Add deprotection reagent (Acid or H₂/Pd-C) Start_D->Reagents_D Reaction_D Stir under appropriate conditions Reagents_D->Reaction_D Workup_D Removal of reagents/catalyst Reaction_D->Workup_D End_D Obtain deprotected amine Workup_D->End_D

Caption: General experimental workflow for amine protection and deprotection.

References

Navigating the Synthesis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester: A Comparative Guide to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. This guide provides a comparative analysis of potential synthetic pathways to (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a valuable diamine derivative with a protected amine for selective functionalization. Due to the limited publicly available direct synthesis routes for this specific molecule, this guide outlines a plausible multi-step pathway and discusses potential alternative approaches, offering a framework for a cost-benefit analysis based on common organic chemistry transformations.

Proposed Primary Synthetic Pathway: A Two-Step Approach from a Carboxylic Acid Precursor

A feasible and commonly employed strategy in organic synthesis for structures of this nature involves a two-step pathway commencing from 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid. This approach leverages well-established and generally high-yielding reactions.

Step 1: Reduction of the Carboxylic Acid to a Primary Alcohol

The initial step focuses on the selective reduction of the carboxylic acid functionality to a primary alcohol, yielding tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate.

Experimental Protocol:

To a solution of 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF), a reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂) or lithium aluminum hydride (LAH) is added portion-wise at a controlled temperature, typically 0 °C. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched, and the product is extracted, dried, and purified using column chromatography to yield the desired alcohol.

Step 2: Conversion of the Hydroxyl Group to a Primary Amine

The second step involves the transformation of the primary alcohol into a primary amine. A common and effective method for this conversion is a two-stage process involving mesylation followed by nucleophilic substitution with an azide and subsequent reduction.

Experimental Protocol:

The alcohol from the previous step (1 equivalent) is dissolved in a chlorinated solvent like dichloromethane (DCM) and cooled to 0 °C. A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred until the starting material is consumed. The resulting mesylate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. After the substitution is complete, the azide intermediate is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. The final product is then isolated and purified.

Visualization of the Primary Synthetic Pathway

Primary Synthetic Pathway 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid->tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate Reduction (e.g., BH3·SMe2) This compound This compound tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate->this compound 1. Mesylation 2. Azide Substitution 3. Reduction Alternative Pathways Logic Target: this compound Target: this compound Primary Pathway Primary Pathway Target: this compound->Primary Pathway Alternative 1: Direct Amination Alternative 1: Direct Amination Target: this compound->Alternative 1: Direct Amination Alternative 2: Ritter Reaction Alternative 2: Ritter Reaction Target: this compound->Alternative 2: Ritter Reaction Alternative 3: From Nitrile Alternative 3: From Nitrile Target: this compound->Alternative 3: From Nitrile

Safety Operating Guide

Essential Guide to the Safe Disposal of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester (CAS No. 889949-09-1) are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its safe disposal.

This compound , a Boc-protected amine, is classified as a combustible solid that can cause serious eye damage.[1] Adherence to the following procedures is critical for safe handling and disposal.

Immediate Safety Protocols

Before handling the compound, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against serious eye damage.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 particulate respirator should be used.[1]

Engineering Controls: All work with this substance, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 889949-09-1
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
Melting Point 72-78 °C
Form Powder
Hazard Classification Eye Damage Category 1
Signal Word Danger
Hazard Statement H318: Causes serious eye damage

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste management facility.

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, chemically compatible, and clearly labeled hazardous waste container.

    • Any materials contaminated with the compound, such as weighing paper, pipette tips, and contaminated PPE, must also be disposed of as hazardous waste in the same container.

  • Waste Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and the associated hazards (e.g., "Causes Serious Eye Damage").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

    • Thoroughly decontaminate the spill area.

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Unused/Contaminated This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill collect_solid Collect Solid Waste & Contaminated Materials ppe->collect_solid Step 2a collect_rinsate Triple-Rinse Empty Containers & Collect Rinsate ppe->collect_rinsate Step 2b container Place in a Labeled, Compatible Hazardous Waste Container collect_solid->container collect_rinsate->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards container->label_waste Step 3 storage Store Sealed Container in a Designated Safe Area label_waste->storage Step 4 contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs Step 5 disposal Professional Disposal via Approved Hazardous Waste Facility contact_ehs->disposal Step 6 spill_procedure Follow Spill Management Protocol: 1. Evacuate 2. Wear PPE 3. Sweep & Collect 4. Decontaminate spill->spill_procedure Emergency Procedure spill_procedure->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar carbamate compounds. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][2][3]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1][2][4] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1][4]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1][3]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.Inhalation of dust or vapors may cause respiratory irritation.[1][3] Engineering controls like fume hoods are the primary method of exposure control.[1][5]

Operational and Disposal Plans

Handling Procedures:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Verify that a safety shower and eyewash station are readily accessible.[2][5]

    • Assemble all necessary materials and prepare a designated, labeled waste container before starting work.[1]

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the work area.

    • Inspect gloves for any signs of damage or degradation before use.[2][6]

  • Chemical Handling:

    • Conduct all manipulations of the chemical inside a chemical fume hood to prevent inhalation of vapors.[1]

    • Avoid contact with skin, eyes, and clothing.[3][5]

    • Keep containers tightly closed when not in use.[4][7]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.[1]

    • Wash hands and forearms thoroughly with soap and water after work is complete.[2][5]

Spill and Emergency Procedures:

  • Small Spill (<100 mL):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.[1]

  • Large Spill (>100 mL):

    • Evacuate the immediate area.

    • Contact your institution's emergency response team.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][7] Remove contaminated clothing while under the safety shower.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]

Disposal Plan: All waste containing this compound must be treated as hazardous waste.[1]

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[1]

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[1]

  • Dispose of all waste in accordance with local, state, and federal regulations.[1]

Safe Handling and Disposal Workflow

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Verify Fume Hood Operation E Don Appropriate PPE A->E B Check Eyewash/ Shower B->E C Assemble Materials C->E D Prepare Waste Container G Segregate Waste D->G F Handle Chemical in Fume Hood E->F F->G J Spill F->J K Exposure F->K H Label Waste Container G->H I Store for Pickup H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.